Lupalbigenin
Description
This compound has been reported in Flemingia macrophylla, Anthyllis hermanniae, and other organisms with data available.
has antineoplastic activity; isolated from Derris scandens; structure in first source
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAZIHDXIUPDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76754-24-0 | |
| Record name | Lupalbigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076754240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUPALBIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RZW2IS86C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lupalbigenin: A Technical Guide to its Natural Sources, Discovery, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lupalbigenin, a prenylated isoflavonoid with significant therapeutic potential. The document details its natural sources, discovery, and key biological activities, with a focus on its anti-cancer properties. Quantitative data, experimental protocols, and signaling pathway diagrams are presented to support further research and development efforts.
Natural Sources of this compound
This compound is primarily isolated from the stems of Derris scandens , a climbing shrub belonging to the Fabaceae family.[1] This plant is widely distributed throughout Asia, including India and Thailand, and has a long history of use in traditional medicine for treating ailments such as musculoskeletal pain.[1]
Quantitative Analysis of this compound in Derris scandens
The concentration of this compound in Derris scandens can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Several studies have established methodologies for its quantification. While specific concentrations in raw plant material can vary, analytical methods have been developed with high sensitivity.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.06 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.03 - 0.18 µg/mL | [2] |
| Accuracy Range | 93.3 - 109.6% |
Discovery of this compound
Experimental Protocols
Isolation of this compound from Derris scandens
A common method for the isolation of this compound from Derris scandens stems involves the following steps:
-
Extraction: The dried and powdered stems of Derris scandens are subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or maceration.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. This compound is typically found in the less polar fractions.
-
Chromatography: The this compound-containing fraction is further purified using chromatographic techniques. This often involves column chromatography on silica gel, followed by preparative Thin-Layer Chromatography (TLC) or HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Quantitative Analysis by HPLC-UV
The following protocol outlines a typical HPLC-UV method for the quantification of this compound:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile and water (with or without a small percentage of formic acid to improve peak shape).
-
Detection Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.
-
Standard Preparation: A calibration curve is generated using a series of known concentrations of a pure this compound standard.
-
Sample Preparation: The plant extract is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Biosynthetic Pathway of this compound
This compound is a prenylated isoflavonoid. Its biosynthesis in plants follows the general phenylpropanoid pathway to produce the core isoflavone structure, which is then modified by the addition of two prenyl groups. While the specific enzymes involved in the biosynthesis of this compound in Derris scandens have not been fully elucidated, a putative pathway can be proposed based on known isoflavonoid biosynthesis in legumes.
The biosynthesis begins with the amino acid phenylalanine and proceeds through the formation of a chalcone intermediate. An isoflavone synthase then catalyzes the key rearrangement to form the isoflavone backbone. Finally, prenyltransferases attach two dimethylallyl pyrophosphate (DMAPP) moieties to the isoflavone core to yield this compound.
Caption: Putative biosynthetic pathway of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-cancer activity, by modulating key cellular signaling pathways. One of the well-documented mechanisms is its ability to suppress the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK1/2) pathway in non-small cell lung cancer (NSCLC).
This inhibition of the EGFR/ERK1/2 signaling cascade leads to a reduction in cancer cell proliferation and survival. The diagram below illustrates this inhibitory action.
Caption: Inhibition of the EGFR/ERK1/2 signaling pathway by this compound.
References
An In-depth Technical Guide to Lupalbigenin: Structure, Chemical Properties, and Biological Activity
For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the isoflavone Lupalbigenin. This document details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its anti-cancer and anti-inflammatory effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a naturally occurring prenylated isoflavone. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Chemical Formula: C₂₅H₂₆O₅[1][2][3][][5]
IUPAC Name: 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
CAS Number: 76754-24-0
The structure of this compound is characterized by a central chromen-4-one (isoflavone) core with two prenyl groups attached. These prenyl groups significantly contribute to its biological activity.
| Property | Value | Reference |
| Molecular Weight | 406.47 g/mol | |
| Appearance | Yellow powder | |
| Purity | ≥98% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Desiccate at -20°C for long-term storage. |
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential as a therapeutic agent, primarily due to its anti-cancer and anti-inflammatory properties. These activities are attributed to its modulation of key cellular signaling pathways.
Anti-Cancer Activity
This compound exhibits cytotoxic and pro-apoptotic effects in various cancer cell lines. Its primary mechanisms of action involve the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
EGFR/ERK1/2 Signaling Pathway: In non-small cell lung cancer (NSCLC), this compound has been shown to suppress the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This inhibition leads to reduced cell proliferation and survival of cancer cells.
Apoptosis Induction: this compound induces programmed cell death by modulating the expression of Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the execution of the apoptotic cascade.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, thereby preventing its nuclear translocation. This leads to the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) dissolved in DMSO (final DMSO concentration should be less than 0.1%) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis
This technique is employed to determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow RAW 264.7 macrophage cells on coverslips in a 24-well plate. Treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with an anti-NF-κB p65 antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cellular localization of NF-κB p65 using a fluorescence microscope.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cancer cells.
-
Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Suspend cancer cells in 0.3% agar in complete medium containing various concentrations of this compound.
-
Top Agar Layer: Overlay the cell-agar suspension onto the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding fresh medium with this compound every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies under a microscope.
Conclusion
This compound is a promising natural compound with well-defined anti-cancer and anti-inflammatory properties. Its mechanisms of action, involving the modulation of critical signaling pathways such as EGFR/ERK1/2, NF-κB, and the intrinsic apoptosis pathway, make it a strong candidate for further investigation and development as a therapeutic agent. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this potent isoflavone.
References
The Multifaceted Biological Activities of Lupalbigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupalbigenin, a prenylated isoflavone predominantly isolated from the medicinal plant Derris scandens, has emerged as a compound of significant interest in the scientific community. Exhibiting a diverse range of biological activities, this natural product shows considerable promise for therapeutic applications. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anti-inflammatory and anti-cancer properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.
Mechanism of Action
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inhibits the inflammatory cascade. Its mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, this compound has been shown to decrease the expression of p38 and JNK in the MAPK pathway[1]. This upstream regulation leads to a significant reduction in the production of several key inflammatory markers.
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory effects of this compound on the production of inflammatory molecules in LPS-stimulated RAW 264.7 macrophages are summarized below.
| Inflammatory Mediator | This compound Concentration (µM) | Observed Effect | Reference |
| Nitric Oxide (NO) | 1.25 and 2.5 | Inhibition of production | [2] |
| Inducible Nitric Oxide Synthase (iNOS) | 1.25 and 2.5 | Inhibition of protein expression | [1][2] |
| Cyclooxygenase-2 (COX-2) | 1.25 and 2.5 | Significant decrease in protein expression | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | 1.25 and 2.5 | Significant decrease in protein expression |
Anti-Cancer Activity
This compound exhibits promising anti-cancer properties through various mechanisms, including the induction of apoptosis, sensitization to anoikis, and inhibition of cancer cell survival pathways.
Cytotoxicity and Apoptosis Induction
Studies on human non-small cell lung cancer (H460) cells have shown that this compound can significantly decrease cell viability at concentrations greater than 20 µM. Furthermore, it enhances apoptosis at concentrations between 40-100 µM.
Sensitization to Anoikis
A key aspect of this compound's anti-cancer potential is its ability to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. In human lung cancer cells, non-toxic concentrations of this compound (up to 5 µM) have been shown to significantly down-regulate key survival proteins, including phosphorylated protein kinase B (pAKT) and phosphorylated extracellular signal-regulated kinase (pERK), as well as the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). This down-regulation of pro-survival pathways enhances the cellular response to detachment-induced cell death, thereby potentially reducing cancer cell metastasis.
EGFR and ERK1/2 Pathway Suppression in NSCLC
In the context of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations, this compound has been identified as a potential therapeutic agent. It has been shown to suppress the EGFR and ERK1/2 signaling pathways, leading to the induction of G0/G1 cell cycle arrest and apoptosis. Mechanistic studies revealed that this compound represses EGFR phosphorylation and downstream survival pathways, resulting in caspase activation via the intrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-AKT, total AKT, p-ERK, total ERK, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
NF-κB Nuclear Translocation: Immunofluorescence
Immunofluorescence is used to visualize the subcellular localization of proteins.
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound and/or LPS as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
Lupalbigenin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupalbigenin, a prenylated isoflavone predominantly isolated from Derris scandens, has emerged as a promising natural compound with multifaceted anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the compound's influence on critical signaling pathways, its role in inducing apoptosis and cell cycle arrest, and its potential to inhibit metastasis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The quest for novel, effective, and less toxic cancer therapeutics has led to a significant focus on natural products. This compound has garnered attention for its demonstrated cytotoxic and anti-proliferative activities across various cancer cell lines. Its mechanism of action is complex, involving the modulation of multiple signaling cascades that are fundamental to cancer cell survival, proliferation, and metastasis. This guide aims to provide a granular view of these mechanisms, supported by experimental evidence.
Cytotoxicity and Anti-Proliferative Effects
This compound has been shown to exhibit cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. While specific IC50 values are not uniformly reported across all studies, the available data indicates a dose-dependent inhibitory effect.
| Cell Line | Cancer Type | IC50 (µM) | Observations |
| H460 | Human Lung Cancer | Not specified | Significantly decreased cell viability at >20 µM; induced significant apoptosis at 40-100 µM.[1] |
| MDA-MB-231 | Human Breast Cancer | Not specified | Demonstrated specific cytotoxicity.[2] |
| MCF-7 | Human Breast Cancer | Not specified | Showed specific cytotoxicity[2]; at 1 µM, relative cell proliferation was 18.72% compared to 17β-estradiol (100%). |
| SW-620 | Human Colon Cancer | Not specified | Tested for anti-cancer activity.[2] |
| L-929 | Mouse Fibroblast (Normal) | Not specified | Tested as a normal cell line control.[2] |
Modulation of Key Signaling Pathways
This compound's anti-cancer activity is intrinsically linked to its ability to interfere with crucial signaling pathways that govern cell fate.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to inhibit the NF-κB signaling cascade. It prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the transcription of NF-κB target genes.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a pivotal role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway, although the effects can be cell-type specific. In some contexts, it has been shown to decrease the phosphorylation of p38 and JNK.
PI3K/Akt and EGFR Signaling
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for cell survival, growth, and proliferation. It is often hyperactivated in cancer. This compound has been demonstrated to down-regulate the phosphorylation of Akt (pAkt), thereby inhibiting this pro-survival pathway. Furthermore, in non-small cell lung cancer (NSCLC) cells with EGFR exon 20 insertions, this compound has been shown to suppress EGFR phosphorylation and the downstream ERK1/2 pathway.
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis
This compound induces apoptosis in various cancer cells through the intrinsic mitochondrial pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, ultimately activating caspases and executing programmed cell death.
Cell Cycle Arrest
In breast cancer cells, this compound has been shown to inhibit cell cycle progression. This is mediated by the up-regulation of the cyclin-dependent kinase inhibitor p21. The induction of p21 leads to the arrest of the cell cycle, preventing cancer cells from dividing and proliferating.
Anti-Metastatic Potential
A key feature of metastatic cancer cells is their resistance to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This compound has been shown to sensitize lung cancer cells to anoikis. This effect is mediated by the downregulation of pro-survival proteins, including phosphorylated Akt (pAkt) and phosphorylated ERK (pERK). By promoting anoikis, this compound may inhibit the survival of circulating tumor cells and thus has the potential to suppress metastasis.
Experimental Protocols
This section provides an overview of the methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This technique is crucial for observing changes in protein expression and phosphorylation states upon treatment with this compound.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, p21, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with this compound for a designated time.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a PI solution, which intercalates with DNA.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
-
Anoikis Assay
This assay is designed to assess the ability of cells to undergo apoptosis upon detachment from the extracellular matrix.
-
Procedure:
-
Coat culture plates with poly-HEMA to create a non-adherent surface.
-
Seed cells onto the coated plates in the presence or absence of non-toxic concentrations of this compound.
-
At various time points, harvest the cells and assess viability using an XTT or MTT assay.
-
A decrease in cell viability in the presence of this compound indicates sensitization to anoikis.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by targeting multiple, interconnected signaling pathways crucial for cancer cell survival and progression. Its ability to inhibit NF-κB, PI3K/Akt, and MAPK pathways, coupled with its capacity to induce apoptosis, cell cycle arrest, and anoikis, underscores its pleiotropic mechanism of action. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies to enhance its anti-cancer effects and overcome drug resistance. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.
References
- 1. 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and this compound, active components of Derris scandens, induce cell death on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Anti-inflammatory Mechanism of Lupalbigenin via Modulation of the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory process, making it a prime target for therapeutic intervention.[1][2] Lupalbigenin, a prenylated isoflavone isolated from the medicinal plant Derris scandens, has demonstrated significant anti-inflammatory properties.[3][4] This technical document provides a detailed overview of the molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a specific focus on its inhibitory action on the NF-κB pathway. Data from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages indicate that this compound effectively suppresses the production of key pro-inflammatory mediators by preventing the nuclear translocation of the NF-κB p65 subunit and modulating the upstream Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This whitepaper consolidates the current quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the signaling cascade to facilitate a deeper understanding for research and development applications.
Introduction to the NF-κB Pathway in Inflammation
The NF-κB family of transcription factors are central regulators of immune and inflammatory responses. In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of NF-κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound's Mechanism of Action on the NF-κB Pathway
This compound, a prenylated isoflavone, has been identified as a potent inhibitor of the inflammatory response in LPS-stimulated RAW 264.7 macrophages. Its primary anti-inflammatory mechanism involves the suppression of the NF-κB signaling pathway at key regulatory points.
Inhibition of NF-κB p65 Nuclear Translocation
A critical step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. Immunofluorescence studies have demonstrated that while LPS stimulation causes a marked accumulation of p65 in the nucleus of RAW 264.7 cells, pre-treatment with this compound at non-cytotoxic concentrations (1.25 µM and 2.5 µM) effectively inhibits this translocation, sequestering p65 in the cytoplasm. By preventing p65 from reaching its nuclear targets, this compound effectively shuts down NF-κB-mediated transcription of pro-inflammatory genes.
Downregulation of Pro-inflammatory Gene and Protein Expression
As a direct consequence of inhibiting NF-κB activation, this compound significantly reduces the expression of key downstream inflammatory proteins. Western blot analysis shows that treatment with this compound (1.25 µM and 2.5 µM) markedly suppresses the LPS-induced expression of iNOS, COX-2, and TNF-α in macrophages.
Modulation of Upstream MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that is activated by LPS and can regulate NF-κB activity. This compound has been shown to modulate this pathway by decreasing the phosphorylation of p38 and JNK (c-Jun N-terminal kinase) in LPS-stimulated macrophages. The inhibition of these upstream kinases likely contributes to the overall suppression of the subsequent inflammatory response, including the activation of NF-κB.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified through various assays. The tables below summarize the key findings from studies on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Protein Expression
| Target Protein | This compound Concentration | Observed Effect | Citation |
| iNOS | 1.25 µM and 2.5 µM | Inhibition of protein expression. | |
| COX-2 | 1.25 µM and 2.5 µM | Significant decrease in protein levels. | |
| TNF-α | 1.25 µM and 2.5 µM | Significant decrease in protein levels. |
Table 2: Effect of this compound on MAPK and NF-κB Signaling Proteins
| Target Process / Protein | This compound Concentration | Observed Effect | Citation |
| p38 Phosphorylation | 1.25 µM and 2.5 µM | Markedly decreased phosphorylation. | |
| JNK Phosphorylation | 1.25 µM | Decreased phosphorylation. | |
| NF-κB p65 Nuclear Translocation | 1.25 µM and 2.5 µM | Effective inhibition of translocation from cytoplasm to nucleus. |
Experimental Protocols
The following protocols are based on the methodologies used to investigate the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with this compound (1.25 µM or 2.5 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Western Blot Analysis
-
Objective: To determine the protein expression levels of iNOS, COX-2, TNF-α, and phosphorylated forms of p38 and JNK.
-
Procedure:
-
After treatment, cells are lysed using RIPA buffer to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (iNOS, COX-2, TNF-α, p-p38, p-JNK, β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like β-actin.
-
Immunofluorescence Assay for NF-κB Translocation
-
Objective: To visualize and assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Procedure:
-
RAW 264.7 cells are grown on glass coverslips in a 24-well plate.
-
Cells are subjected to the treatment protocol (pre-treatment with this compound followed by LPS stimulation).
-
After incubation, cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Coverslips are mounted on glass slides, and images are captured using a fluorescence or confocal microscope.
-
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a potent anti-inflammatory agent that functions through the targeted inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of p65 and modulating upstream MAPK signaling, this compound effectively suppresses the production of critical pro-inflammatory mediators. These findings highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
Future research should focus on:
-
In Vivo Studies: Validating these cellular mechanisms in animal models of inflammatory diseases.
-
Target Identification: Elucidating the direct molecular target(s) of this compound within the NF-κB and MAPK cascades.
-
Structure-Activity Relationship (SAR): Investigating derivatives of this compound to optimize potency and drug-like properties.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology profiling.
This in-depth understanding of this compound's mechanism of action provides a solid foundation for its continued investigation and potential translation into clinical applications for a variety of inflammatory disorders.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmatonline.com [jmatonline.com]
- 4. researchgate.net [researchgate.net]
Lupalbigenin: A Deep Dive into its Role as an EGFR and ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupalbigenin, a flavonoid compound, has emerged as a promising small molecule inhibitor in cancer research, demonstrating notable activity against key signaling pathways that drive tumor growth and proliferation. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular Signal-regulated Kinase 1/2 (ERK1/2) pathway. Through a comprehensive review of available preclinical data, this document outlines the quantitative inhibitory profile of this compound, details the experimental methodologies used to elucidate its function, and visualizes the complex signaling cascades it modulates.
Mechanism of Action: Targeting the EGFR-ERK1/2 Axis
This compound exerts its anti-cancer effects by targeting the EGFR signaling pathway, a critical regulator of cell growth, differentiation, and survival that is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC). Mechanistic studies have revealed that this compound represses the phosphorylation of EGFR, a key step in its activation. By inhibiting EGFR phosphorylation, this compound effectively blocks the initiation of downstream signaling cascades.[1]
One of the primary pathways downstream of EGFR is the RAS-RAF-MEK-ERK pathway. This compound's inhibition of EGFR phosphorylation leads to a subsequent reduction in the phosphorylation and activation of ERK1/2.[2] This dual inhibition of both a receptor tyrosine kinase (EGFR) and a key downstream effector (ERK1/2) highlights this compound's potential as a multi-level inhibitor of oncogenic signaling.
Molecular docking studies have further elucidated the interaction between this compound and its target. These computational analyses confirm that this compound can effectively bind to the active site of EGFR, providing a structural basis for its inhibitory activity.
Quantitative Data
While several studies highlight the potent inhibitory activity of this compound, specific IC50 values for its direct inhibition of EGFR and ERK1/2 kinase activity are not yet publicly available in the reviewed literature. However, the available data on its effects on cell viability in cancer cell lines provide an indirect measure of its potency.
| Cell Line | Cancer Type | Assay Type | Effect of this compound | Reference |
| H460 | Human Lung Cancer | MTT Assay | Significant decrease in cell viability at > 20 µM | |
| Ba/F3 | Murine Pro-B (Engineered) | Cell Viability Assay | Potent inhibition of viability in various uncommon EGFR-mutated cell lines | [1] |
Experimental Protocols
This section details the methodologies employed in the key experiments to characterize the inhibitory effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity and, consequently, the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed human lung cancer cells (e.g., H460) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24 hours).
-
MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.4 mg/mL and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as the ratio of the optical density (OD) of treated cells to that of untreated control cells.
Western Blot Analysis for Protein Phosphorylation
Western blotting is a crucial technique to determine the phosphorylation status of EGFR and ERK1/2, providing direct evidence of this compound's inhibitory effect.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., NSCLC cell lines) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation. Pre-treat the cells with desired concentrations of this compound for 1-4 hours.
-
Stimulation: Stimulate the cells with a ligand such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for a short period (5-15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Place the culture plates on ice, wash the cells with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Load 20-40 µg of total protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total ERK1/2, and a housekeeping protein such as GAPDH or β-actin.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified EGFR and ERK1/2 kinases.
Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant human EGFR or ERK1/2 enzyme with a specific peptide substrate and the kinase reaction buffer.
-
Inhibitor Addition: Add serially diluted concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, or by detecting the phosphorylation of the substrate using specific antibodies in an ELISA-based format.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode of a ligand (this compound) to the active site of a protein (EGFR).
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the EGFR kinase domain from a protein database (e.g., PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Grid Generation: Define a grid box around the ATP-binding site of the EGFR kinase domain.
-
Docking Simulation: Use a docking software (e.g., AutoDock Vina) to dock the this compound molecule into the defined grid box. The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the docking poses to identify the most favorable binding mode. Examine the interactions between this compound and the amino acid residues in the EGFR active site, such as hydrogen bonds and hydrophobic interactions.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: EGFR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
References
The Therapeutic Potential of Lupalbigenin: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupalbigenin, a prenylated isoflavone primarily isolated from the plant Derris scandens, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its mechanisms of action and presenting supporting experimental data. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound. This document summarizes key quantitative findings, outlines detailed experimental methodologies for assays pertinent to this compound research, and visualizes the intricate signaling pathways modulated by this isoflavone.
Introduction
Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. This compound, a flavonoid, has demonstrated potent anti-inflammatory and anti-cancer properties in preclinical studies. Its ability to modulate multiple signaling pathways highlights its potential as a multi-targeted therapeutic agent. This guide will delve into the specific molecular interactions and cellular effects of this compound, providing a foundational understanding for future research and development efforts.
Therapeutic Targets in Oncology
This compound exhibits significant anti-cancer activity against various cancer types, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways.
Breast Cancer
In human breast cancer cell lines, this compound has been shown to induce cell death through the mitochondrial signaling pathway and promote cell cycle arrest.
Key Molecular Targets:
-
Bcl-2 Family Proteins: this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptosis pathway.
-
Cytochrome C: The alteration of the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytoplasm, a key step in the activation of the caspase cascade.
-
p21: this compound upregulates the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.
Quantitative Data:
While specific IC50 values for this compound in breast cancer cell lines were not explicitly detailed in the reviewed literature, studies confirm its specific cytotoxicity against MDA-MB-231 and MCF-7 cells.
Table 1: Effects of this compound on Breast Cancer Cells
| Cell Line | Effect | Key Proteins Modulated |
| MDA-MB-231 | Induction of apoptosis, Cell cycle arrest | ↓ Bcl-2, ↑ Bax, ↑ p21, ↑ Cytochrome C release |
| MCF-7 | Induction of apoptosis, Cell cycle arrest | ↓ Bcl-2, ↑ Bax, ↑ p21, ↑ Cytochrome C release |
Lung Cancer
This compound has demonstrated potential in the context of non-small cell lung cancer (NSCLC) by targeting key survival pathways.
Key Molecular Targets:
-
EGFR (Epidermal Growth Factor Receptor): Molecular docking studies suggest that this compound can effectively bind to EGFR. It has been shown to repress EGFR phosphorylation.
-
ERK1/2 (Extracellular signal-regulated kinase 1/2): As a downstream effector of the EGFR pathway, this compound suppresses the phosphorylation of ERK1/2.
-
AKT (Protein Kinase B): this compound treatment leads to the downregulation of phosphorylated AKT (pAKT), a crucial node in cell survival signaling.
-
BCL-2: Similar to its effect in breast cancer, this compound downregulates the anti-apoptotic protein BCL-2 in lung cancer cells.
Quantitative Data:
Specific IC50 values for this compound in lung cancer cell lines are not available in the reviewed literature. However, non-cytotoxic concentrations have been shown to sensitize lung cancer cells to anoikis (a form of programmed cell death).
Table 2: Effects of this compound on Lung Cancer Cells
| Cell Line | Effect | Key Proteins Modulated |
| H460 | Sensitization to anoikis, Downregulation of survival proteins | ↓ pAKT, ↓ pERK, ↓ BCL-2 |
Therapeutic Targets in Inflammation
This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways in macrophages.
Key Molecular Targets:
-
NF-κB (Nuclear Factor kappa B): this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated RAW 264.7 macrophages, thereby preventing the transcription of pro-inflammatory genes.
-
COX-2 (Cyclooxygenase-2): The expression of this key enzyme in prostaglandin synthesis is significantly decreased by this compound.
-
iNOS (inducible Nitric Oxide Synthase): this compound downregulates the expression of iNOS, leading to reduced nitric oxide (NO) production.
-
TNF-α (Tumor Necrosis Factor-alpha): The production of this pro-inflammatory cytokine is effectively inhibited by this compound.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound specifically decreases the expression of phosphorylated p38 and JNK (c-Jun N-terminal kinase), two key kinases in the MAPK signaling cascade that regulate inflammatory responses.
Quantitative Data:
Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Concentration | Effect |
| 1.25 µM | Effective inhibition of TNF-α, COX-2, iNOS, and NF-κB. |
| 2.5 µM | Effective inhibition of TNF-α, COX-2, iNOS, and NF-κB. |
Signaling Pathway Diagrams
Caption: this compound's anti-cancer mechanism in breast cancer cells.
Caption: this compound's anti-cancer mechanism in lung cancer cells.
Caption: this compound's anti-inflammatory mechanism in macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's therapeutic effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, H460)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression levels of target proteins.
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-NF-κB p65, anti-COX-2, anti-iNOS, anti-TNF-α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described previously.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-targeted therapeutic agent with significant potential in both oncology and the treatment of inflammatory conditions. Its ability to modulate key signaling pathways such as NF-κB, MAPK, EGFR, and AKT, as well as its pro-apoptotic and cell cycle inhibitory effects, underscores its promise.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its efficacy and safety in animal models.
-
Identification of Direct Molecular Binders: While the downstream effects of this compound are being elucidated, identifying its direct protein binders will provide a more precise understanding of its mechanism of action.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment strategies with potentially reduced side effects.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients.
This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge of this compound's therapeutic targets and providing the necessary methodological framework to advance its development as a novel therapeutic agent.
In Vitro Bioactivity of Lupalbigenin: A Technical Guide for Researchers
November 25, 2025
Abstract
Lupalbigenin, a prenylated isoflavone predominantly isolated from Derris scandens, has emerged as a promising bioactive compound with significant therapeutic potential. Extensive in vitro research has demonstrated its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays used in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
Natural products remain a vital source of novel chemical entities for drug discovery. This compound, a flavonoid, has garnered considerable attention for its diverse pharmacological activities. In vitro studies are fundamental in elucidating the cellular and molecular mechanisms underlying the bioactivity of such compounds. This guide synthesizes the current in vitro research on this compound, focusing on its anticancer and anti-inflammatory effects, to provide a foundational resource for further investigation and development.
Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines, primarily through the modulation of key signaling pathways involved in cell survival, proliferation, and death.
Quantitative Data: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound are not widely reported across all cell lines in the reviewed literature, available data indicates its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Observations |
| H460 | Non-Small Cell Lung Cancer | > 20 | Significant decrease in cell viability observed at concentrations greater than 20 µM.[1][2] |
| MCF-7 | Breast Cancer | Data Not Available | - |
| MDA-MB-231 | Breast Cancer | Data Not Available | - |
| MDA-MB-468 | Breast Cancer | Data Not Available | - |
| SW-620 | Colon Cancer | Data Not Available | - |
Note: The table will be updated as more specific IC50 values become available in the literature.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by targeting critical signaling cascades.
In NSCLC cells harboring EGFR Exon 20 insertions, this compound has been shown to inhibit the EGFR and downstream ERK1/2 signaling pathway. This inhibition leads to reduced cell viability and the induction of apoptosis.
Caption: this compound inhibits the EGFR/ERK signaling pathway in NSCLC.
This compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols: Anticancer Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., H460, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Activity of this compound
This compound has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in macrophages.
Quantitative Data: Inhibition of Inflammatory Mediators
This compound effectively reduces the expression of key inflammatory proteins in a dose-dependent manner.
| Inflammatory Mediator | Cell Line | Treatment | Concentration (µM) | % Inhibition / Effect |
| iNOS | RAW 264.7 | LPS | 1.25 & 2.5 | Significant decrease in protein expression.[3] |
| COX-2 | RAW 264.7 | LPS | 1.25 & 2.5 | Significant decrease in protein expression.[3] |
| TNF-α | RAW 264.7 | LPS | 1.25 & 2.5 | Significant decrease in protein expression.[3] |
Signaling Pathways in Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. It prevents the translocation of the NF-κB p65 subunit to the nucleus and reduces the phosphorylation of p38 and JNK MAP kinases.
References
- 1. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 2. Metastatic SW620 colon cancer cells are primed for death when detached and can be sensitized to anoikis by the BH3-mimetic ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Modulatory Effects of Lupalbigenin on the MAPK Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupalbigenin, a prenylated isoflavone found in the plant Derris scandens, has demonstrated notable anti-inflammatory and anti-cancer properties. A growing body of evidence suggests that a key mechanism underlying these effects is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the MAPK pathway, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing the complex signaling interactions. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound and similar natural compounds.
Introduction to this compound and the MAPK Signaling Pathway
This compound is a naturally occurring isoflavone characterized by the presence of prenyl groups, which are known to enhance the biological activity of flavonoids. It has been traditionally used in Asian medicine for its therapeutic properties.[1][2] Recent scientific investigations have begun to elucidate the molecular mechanisms responsible for its observed anti-inflammatory and anti-neoplastic effects.
The MAPK signaling pathways are a series of highly conserved, intracellular signaling cascades that transduce extracellular signals to cellular responses. These pathways are pivotal in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and chronic inflammatory disorders, making them attractive targets for therapeutic intervention.
This compound's Impact on MAPK Signaling: Quantitative Analysis
Current research indicates that this compound exerts its effects on the MAPK pathway primarily by inhibiting the phosphorylation of JNK and p38 kinases, particularly in the context of inflammatory responses. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to significantly reduce the levels of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).[2][3]
While specific IC50 values for the direct inhibition of JNK and p38 kinases by this compound are not yet available in the public domain, the observed reduction in their phosphorylation in cellular assays suggests a potent inhibitory effect on these pathways. The following table summarizes the key findings from a study on LPS-stimulated RAW 264.7 macrophages.
| Cell Line | Stimulus | This compound Concentration | Target Protein | Observed Effect | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 1.25 µM | p-JNK | Decreased phosphorylation | [2] |
| RAW 264.7 | LPS (1 µg/mL) | 1.25 µM | p-p38 | Markedly decreased phosphorylation | |
| RAW 264.7 | LPS (1 µg/mL) | 2.5 µM | p-p38 | Markedly decreased phosphorylation |
In the context of cancer, this compound has been shown to suppress the EGFR and ERK1/2 signaling pathway in non-small cell lung cancer (NSCLC) cells. This suggests a broader inhibitory profile for this compound across different MAPK pathway branches and in various disease models.
Detailed Experimental Protocols
To facilitate further research into the effects of this compound on the MAPK signaling cascade, this section provides detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: To induce an inflammatory response and activate the MAPK pathway, RAW 264.7 cells are typically stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are pre-treated with desired concentrations of this compound (e.g., 1.25 µM and 2.5 µM) for a specified time (e.g., 1 hour) before LPS stimulation.
Western Blot Analysis for Phosphorylated MAPK
This protocol allows for the semi-quantitative detection of changes in the phosphorylation status of MAPK proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target MAPK proteins (e.g., anti-p-JNK, anti-p-p38) and total MAPK proteins (e.g., anti-JNK, anti-p38) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using image analysis software. The ratio of phosphorylated protein to total protein is calculated to determine the relative level of activation.
In Vitro Kinase Assay
This assay can be used to determine if this compound directly inhibits the enzymatic activity of specific MAPK kinases.
-
Reagents: Recombinant active JNK or p38 kinase, a specific substrate for the kinase (e.g., ATF2 for p38), ATP, and a kinase assay buffer.
-
Procedure:
-
The recombinant kinase is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.
-
-
Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.
Immunofluorescence Staining for Phosphorylated MAPK
This technique allows for the visualization of the subcellular localization of activated MAPK proteins.
-
Cell Preparation: Cells are grown on coverslips and treated with LPS and this compound as described above.
-
Fixation and Permeabilization: Cells are fixed with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to access intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., PBS with 10% FBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the phosphorylated form of the target MAPK protein.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted on microscope slides.
-
Imaging: The localization and intensity of the fluorescent signal are observed and captured using a fluorescence or confocal microscope.
Visualizing the Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex interactions and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's inhibitory effect on the JNK and p38 MAPK pathways.
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
Caption: General workflow for an in vitro kinase assay.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a modulator of the MAPK signaling cascade, with a pronounced inhibitory effect on the JNK and p38 pathways in inflammatory settings and the ERK pathway in certain cancers. This activity likely contributes significantly to its observed anti-inflammatory and anti-cancer properties.
However, to fully elucidate the therapeutic potential of this compound, several key areas require further investigation:
-
Direct Target Identification: It is crucial to determine whether this compound directly inhibits JNK and p38 or acts on upstream kinases such as MKK3/6 and MKK4/7. Kinase profiling studies, such as kinome scanning, would be invaluable in identifying the direct molecular targets of this compound.
-
Quantitative Potency: Determining the IC50 values of this compound for its direct kinase targets will provide a quantitative measure of its potency and aid in structure-activity relationship (SAR) studies for the development of more potent analogs.
-
In Vivo Efficacy: While in vitro studies are promising, the efficacy of this compound in animal models of inflammatory diseases and cancer needs to be thoroughly evaluated to understand its pharmacokinetic and pharmacodynamic properties.
-
Broader Pathway Analysis: Investigating the effects of this compound on other signaling pathways will provide a more comprehensive understanding of its mechanism of action and potential off-target effects.
Conclusion
This compound represents a promising natural product with the potential for development as a therapeutic agent for inflammatory diseases and cancer. Its ability to modulate the MAPK signaling cascade, particularly by inhibiting JNK and p38 phosphorylation, provides a solid mechanistic basis for its observed biological activities. The experimental protocols and visualizations provided in this guide are intended to support and stimulate further research into this fascinating molecule, with the ultimate goal of translating these findings into clinical applications.
References
The Ethnobotanical Landscape of Lupalbigenin: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, pharmacological activities, and experimental protocols for plants containing the promising isoflavonoid, Lupalbigenin.
Introduction
This compound, a prenylated isoflavonoid, has emerged as a compound of significant interest in the scientific community, demonstrating a range of potent biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants known to contain this compound, with a primary focus on Derris scandens and Amorpha fruticosa. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of traditional knowledge and modern scientific investigation. This document delves into the quantitative analysis of this compound's bioactivities, detailed experimental protocols for its isolation and evaluation, and a visual representation of its known signaling pathways.
Ethnobotanical Uses of this compound-Containing Plants
The traditional use of plants containing this compound, particularly in the Fabaceae family, provides a valuable foundation for understanding its therapeutic potential. While traditional medicine does not identify individual compounds, the ailments treated by these plants often correlate with the known pharmacological activities of this compound.
Derris scandens (Jewel Vine)
Derris scandens, a climbing shrub native to Asia, has a long history of use in traditional medicine systems, including Thai and Ayurvedic traditions.[1] The stems of the plant are the primary part used for medicinal preparations.
Traditional Applications:
-
Musculoskeletal Ailments: Derris scandens is widely recognized for its use in relieving muscle aches, joint pain, and treating conditions like arthritis.[1] In Thailand, dried powder and hydroethanolic extracts of Derris scandens are included in the National List of Essential Medicines for musculoskeletal pain.[2]
-
Anti-inflammatory: Traditional uses point to its effectiveness in reducing inflammation.[1]
-
Other Uses: It has also been traditionally used as a diuretic, expectorant, and for treating dysentery.[2]
Quantitative Traditional Dosage:
| Plant | Preparation | Traditional Dosage | Ailment | Reference |
| Derris scandens | Dried Stem Powder | 0.5-1 g, three times daily after meals | Musculoskeletal pain | |
| Derris scandens | 50% Hydroethanolic Extract | 400 mg, twice daily after meals | Musculoskeletal pain |
Amorpha fruticosa (False Indigo Bush)
Amorpha fruticosa, a shrub native to North America, has been used by various Native American tribes for medicinal purposes. While the presence of this compound in this plant is not as extensively documented as in Derris scandens, it is known to contain a variety of isoflavonoids.
Traditional Applications:
-
Anti-inflammatory and Analgesic: Infusions of the leaves and stems were used by the Seminoles as a general tonic and to treat rheumatism. Triterpenes in the bark and roots are noted for their anti-inflammatory properties, used for arthritis and other joint diseases.
-
Wound Healing: The Omaha tribe used the plant to treat wounds. Decoctions are used externally to wash wounds and accelerate tissue healing.
-
Other Uses: It has also been traditionally used for stomach pain, intestinal worms, and eczema.
Pharmacological Activities and Quantitative Data
Scientific studies have begun to validate the traditional uses of these plants, with this compound identified as a key active constituent.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways.
In Vitro Studies:
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | RAW 264.7 Macrophages | 1.25 µM and 2.5 µM | Inhibition of LPS-induced TNF-α, COX-2, and iNOS expression | |
| This compound | RAW 264.7 Macrophages | 1.25 µM and 2.5 µM | Decreased p38 and JNK phosphorylation in the MAPK pathway |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily by targeting the EGFR/ERK and PI3K/AKT signaling pathways, leading to cell cycle arrest and apoptosis.
IC50 Values of this compound in Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Epidermoid Carcinoma | Not specified, but cytotoxic | |
| MCF-7 | Breast Cancer | Not specified, but cytotoxic | |
| NCI-H187 | Small Cell Lung Cancer | Not specified, but cytotoxic |
Signaling Pathways
The therapeutic effects of this compound can be attributed to its modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This compound mitigates the inflammatory response by inhibiting the activation of NF-κB and key kinases in the MAPK pathway.
Anticancer Signaling Pathway
This compound induces anticancer effects by suppressing the EGFR/ERK and PI3K/AKT survival pathways, leading to apoptosis and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities.
Isolation of this compound from Derris scandens
This protocol is adapted from methodologies described in the scientific literature.
Workflow for this compound Isolation:
Methodology:
-
Plant Material: Start with 2.0 kg of dried and powdered stems of Derris scandens.
-
Soxhlet Extraction:
-
First, perform an extraction with n-hexane to defat the plant material.
-
Subsequently, extract the defatted material with 95% ethanol (EtOH) using a Soxhlet apparatus.
-
Evaporate the solvents under reduced pressure to obtain the crude n-hexane and EtOH extracts.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude EtOH extract in water (H₂O).
-
Partition the aqueous suspension sequentially with chloroform (CHCl₃) and n-butanol (n-BuOH).
-
-
Column Chromatography:
-
Subject the n-BuOH fraction (approximately 18.0 g) to silica gel column chromatography.
-
-
Elution and Isolation:
-
Elute the column with a solvent system of CHCl₃-Methanol (MeOH)-H₂O, starting with a ratio of 15:7:1 and gradually increasing the polarity.
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and evaporate the solvent to yield the purified compound (approximately 230 mg).
-
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the effect of a compound on cell viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection and quantification of specific proteins, such as phosphorylated forms of ERK and AKT, to elucidate the mechanism of action of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane and add an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Conclusion
This compound stands out as a compelling natural product with a rich ethnobotanical history and a growing body of scientific evidence supporting its therapeutic potential. The traditional uses of Derris scandens and Amorpha fruticosa for inflammatory and other ailments provide a strong rationale for the continued investigation of this compound. The quantitative data from in vitro studies, coupled with a deeper understanding of its molecular mechanisms of action, positions this compound as a promising lead compound for the development of novel anti-inflammatory and anticancer agents. The experimental protocols detailed in this guide offer a practical framework for researchers to further explore the pharmacological properties of this potent isoflavonoid and the plants that produce it. Future research should focus on in vivo efficacy, safety profiling, and the potential for synergistic effects with existing therapies to fully unlock the therapeutic promise of this compound.
References
Methodological & Application
Application Note and Protocol: Extraction and Purification of Lupalbigenin from Derris scandens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lupalbigenin, a prenylated isoflavone found in the stems of Derris scandens (Roxb.) Benth., has garnered significant interest within the scientific community.[1] This interest stems from its diverse pharmacological activities, including anti-inflammatory, anticancer, and potential topoisomerase II inhibitory effects.[2][3] As a key bioactive constituent of a plant used in traditional Asian medicine, robust and well-documented protocols for the extraction and purification of this compound are essential for advancing research and development in natural product-based therapeutics.[1][4] This document provides a detailed methodology for the isolation of this compound from Derris scandens, tailored for a laboratory setting.
Data Presentation
The following table summarizes quantitative data related to the extraction and purification of this compound and other relevant compounds from Derris scandens.
| Parameter | Value | Reference Plant Part | Extraction Method | Notes |
| Crude Ethyl Acetate Extract Yield | 1.58% (w/w) | Stems | Maceration in Ethyl Acetate | 34.7 g of dry extract from 2.2 kg of powdered stems. |
| 95% Ethanol Extract Yield | 5.72% (w/w) | Stems | Maceration in 95% Ethanol after defatting with hexane. | 11.43 g of dry extract from 200 g of dried powder. |
| Purified this compound Yield | ~0.0115% (w/w) | Stems | Soxhlet Extraction followed by Column Chromatography | 230 mg of this compound from 2.0 kg of dried stem powder. |
| Genistein Content (50% Ethanolic Extract) | 0.0332% (w/w) | Stems | Soxhlet Extraction | |
| Lupeol Content (50% Ethanolic Extract) | 0.0588% (w/w) | Stems | Soxhlet Extraction | |
| Genistein Content (Absolute Ethanolic Extract) | 0.0309% (w/w) | Stems | Soxhlet Extraction | |
| Lupeol Content (Absolute Ethanolic Extract) | 0.3472% (w/w) | Stems | Soxhlet Extraction |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from the dried stems of Derris scandens.
Protocol 1: Soxhlet Extraction and Column Chromatography
This protocol is adapted from a study that successfully isolated 230 mg of this compound.
1. Plant Material Preparation:
-
Collect and identify the stems of Derris scandens.
-
Wash the stems thoroughly to remove any contaminants.
-
Chop the stems into smaller pieces and dry them in an oven at 50°C until a constant weight is achieved.
-
Grind the dried stems into a fine powder.
2. Extraction:
-
Weigh 2.0 kg of the dried stem powder.
-
Perform an initial extraction with n-hexane using a Soxhlet apparatus to defat the plant material.
-
Following the n-hexane extraction, extract the defatted powder with 95% ethanol (EtOH) using a Soxhlet apparatus.
-
Evaporate the solvent from the ethanolic extract under reduced pressure to obtain the crude 95% EtOH extract (approximately 94.0 g).
3. Liquid-Liquid Partitioning:
-
Suspend the crude EtOH extract in water (H₂O).
-
Partition the aqueous suspension sequentially with chloroform (CHCl₃) and n-butanol (n-BuOH).
4. Purification by Column Chromatography:
-
Subject the n-BuOH fraction (approximately 18.0 g) to silica gel column chromatography.
-
Elute the column with a chloroform (CHCl₃) solvent system to isolate this compound (230 mg).
-
The structural elucidation of this compound can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Maceration and Vacuum Liquid Chromatography (VLC)
This protocol is based on a study that identified this compound as one of the isolated flavonoids.
1. Plant Material Preparation:
-
Prepare the dried and powdered stems of Derris scandens as described in Protocol 1.
2. Extraction:
-
Soak 2.2 kg of the powdered stems in 7.5 liters of ethyl acetate for two weeks at room temperature with periodic shaking.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator at a low temperature (30°C) and reduced pressure to yield the crude dry extract (approximately 34.7 g).
3. Purification by Vacuum Liquid Chromatography (VLC) and Sephadex Column:
-
Fractionate a portion of the crude extract using VLC with a solvent gradient of increasing polarity, employing hexane, ethyl acetate, and methanol.
-
Further separate the resulting VLC fractions using a Sephadex LH-20 column with chloroform (CHCl₃) as the eluting solvent to isolate this compound.
-
This compound is identified as a yellow amorphous powder. Its structure can be confirmed by comparing its ¹H NMR spectral data with published values.
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Simplified Anti-inflammatory Signaling of this compound
This compound has been shown to exert anti-inflammatory effects by reducing the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Anti-inflammatory action of this compound.
References
- 1. banglajol.info [banglajol.info]
- 2. Wound-healing activity and quantification of bioactive compounds from Derris scandens extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
Application Note and Protocol for the Quantification of Lupalbigenin in Plant Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lupalbigenin in plant extracts. Due to the limited availability of a specific validated HPLC method for this compound, this protocol is proposed based on established methods for structurally similar compounds, namely prenylated isoflavones. This application note includes a comprehensive protocol for sample preparation and a robust HPLC methodology. Adherence to this protocol, followed by in-house validation, will enable reliable quantification of this compound for research, quality control, and drug development purposes.
Introduction
This compound is a prenylated isoflavone with potential pharmacological activities. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex matrices. This document outlines a proposed HPLC method for the determination of this compound.
Chemical Structure
This compound is characterized by an isoflavone core substituted with two prenyl groups.
-
Molecular Weight: 406.47 g/mol [1]
-
IUPAC Name: 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one[2]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Plant material (dried and powdered)
-
0.45 µm syringe filters
Sample Preparation
A robust sample preparation protocol is essential to ensure the accurate quantification of the target analyte.
-
Extraction:
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Transfer the powder to a suitable flask.
-
Add 20 mL of methanol.
-
Extract the sample using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more with 20 mL of methanol each time.
-
Combine all the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract with 5 mL of methanol.
-
-
Filtration:
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are proposed based on methods for structurally related prenylated flavonoids and isoflavones.[3]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Note: The gradient elution program may require optimization depending on the specific plant matrix and the HPLC system used.
Preparation of Standard Solutions
-
Stock Solution:
-
Accurately weigh 1.0 mg of this compound standard.
-
Dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 50 µg/mL.
-
Method Validation Parameters (Recommended)
For reliable and accurate results, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
| Parameter | Description |
| Linearity | A calibration curve should be constructed by plotting the peak area against the concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.999. |
| Precision | Assessed by performing replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. |
| Accuracy | Determined by a recovery study, spiking a known amount of standard into a sample matrix. The recovery should be within 98-102%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| Standard 1 | ||||
| Standard 2 | ||||
| ... | ||||
| Plant Extract 1 | ||||
| Plant Extract 2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: Inter-relationships of HPLC method validation parameters.
Disclaimer
This application note provides a proposed HPLC method for the quantification of this compound based on methods for structurally similar compounds. It is essential that this method be fully validated in-house to ensure its suitability for the intended application. The validation should be performed in accordance with the ICH guidelines.
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Lupalbigenin Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupalbigenin, a naturally occurring isoflavone, has demonstrated significant potential in modulating cellular signaling pathways implicated in cancer and inflammation. This document provides detailed application notes and protocols for the analysis of protein expression changes induced by this compound treatment, with a focus on Western blot analysis. The provided methodologies and data summaries are intended to guide researchers in investigating the molecular mechanisms of this compound.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the observed changes in the expression and phosphorylation status of key proteins in different cell lines following treatment with this compound. These findings are based on qualitative data from published research, indicating a down-regulation of several key signaling molecules.
Table 1: Effect of this compound on Pro-inflammatory Protein Expression in LPS-stimulated RAW 264.7 Macrophages [1]
| Target Protein | This compound Concentration | Change in Protein Expression |
| iNOS | 1.25 µM | Down-regulated |
| 2.5 µM | Down-regulated | |
| COX-2 | 1.25 µM | Down-regulated |
| 2.5 µM | Down-regulated | |
| TNF-α | 1.25 µM | Down-regulated |
| 2.5 µM | Down-regulated | |
| Phospho-p38 | 1.25 µM | Down-regulated |
| 2.5 µM | Down-regulated | |
| Phospho-JNK | 1.25 µM | Down-regulated |
| 2.5 µM | Down-regulated |
Table 2: Effect of this compound on Pro-survival and Apoptotic Protein Expression in Human Lung Cancer Cells (H460) [2][3]
| Target Protein | This compound Concentration (up to 5 µM) | Change in Protein Expression |
| Phospho-AKT (pAKT) | Down-regulated | |
| Phospho-ERK (pERK) | Down-regulated | |
| Bcl-2 | Down-regulated |
Signaling Pathways Modulated by this compound
This compound has been shown to influence critical signaling cascades involved in cell survival, proliferation, and inflammation. The following diagrams illustrate the key pathways affected by this compound.
Experimental Protocols
Western Blot Analysis of Protein Expression
This protocol provides a detailed methodology for performing Western blot analysis to investigate the effect of this compound on the expression and phosphorylation of target proteins.
Materials and Reagents:
-
Cell Lines: RAW 2.64.7 murine macrophages, H460 human non-small cell lung cancer cells.
-
This compound: Purity >98%.
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS, glycerol, bromophenol blue, and β-mercaptoethanol.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels of appropriate percentage.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against target proteins (e.g., from Cell Signaling Technology).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
For inflammatory studies, cells can be pre-treated with this compound for 1 hour followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration.[1]
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer (as per the manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for the recommended time.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Express the results as fold change relative to the control group.
-
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the effects of this compound on protein expression. The down-regulation of key proteins in the NF-κB and EGFR/ERK signaling pathways highlights the potential of this compound as a therapeutic agent for diseases characterized by aberrant signaling in these cascades. Further quantitative Western blot analyses are encouraged to elucidate the precise dose-dependent effects of this compound on these and other cellular pathways.
References
- 1. jmatonline.com [jmatonline.com]
- 2. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for NF-κB Translocation with Lupalbigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining and analysis of Nuclear Factor-kappa B (NF-κB) p65 subunit translocation in response to treatment with Lupalbigenin. This document includes the underlying signaling pathway, a step-by-step experimental workflow, and representative data presentation.
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex involved in regulating immune and inflammatory responses.[1][2] Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[3][4] This process unmasks the nuclear localization signal (NLS) on NF-κB, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines like TNF-α and enzymes such as COX-2 and iNOS.
This compound, a prenylated isoflavone, has demonstrated anti-inflammatory properties. Studies have shown that this compound can inhibit the inflammatory response in LPS-stimulated RAW 264.7 macrophages. A key mechanism of its action is the inhibition of NF-κB p65 translocation from the cytoplasm to the nucleus. Immunofluorescence microscopy is a powerful technique to visualize and quantify this subcellular redistribution, providing a robust method for assessing the efficacy of potential anti-inflammatory compounds like this compound.
Signaling Pathway and Experimental Logic
The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.
Data Presentation
The efficacy of this compound in inhibiting NF-κB translocation can be quantified by measuring the fluorescence intensity of the p65 subunit in the nuclear and cytoplasmic compartments. The following table presents example data from an experiment with LPS-stimulated RAW 264.7 macrophages.
| Treatment Group | Concentration | % Cells with Nuclear p65 (Mean ± SD) | Nuclear/Cytoplasmic Ratio (Mean ± SD) |
| Untreated Control | - | 5.2 ± 1.5% | 0.6 ± 0.2 |
| LPS | 1 µg/mL | 85.7 ± 4.3% | 3.5 ± 0.8 |
| LPS + this compound | 1 µg/mL + 1.25 µM | 42.1 ± 3.8% | 1.8 ± 0.5 |
| LPS + this compound | 1 µg/mL + 2.5 µM | 15.3 ± 2.9% | 0.9 ± 0.3 |
Note: This table provides representative data based on the qualitative findings that this compound inhibits NF-κB translocation at concentrations of 1.25 µM and 2.5 µM. Actual values may vary based on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of NF-κB p65 in cultured cells treated with this compound.
Cell Culture and Treatment
This protocol is optimized for RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
8-well chamber slides or 24-well plates with sterile glass coverslips
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle control)
-
-
Procedure:
-
Seed RAW 264.7 cells onto 8-well chamber slides or coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Prepare treatment media:
-
Control: Standard media with a final DMSO concentration matching the this compound-treated wells.
-
LPS: Media containing 1 µg/mL LPS.
-
LPS + this compound: Media containing 1 µg/mL LPS and final concentrations of 1.25 µM or 2.5 µM this compound.
-
-
Pre-treat the designated wells with this compound-containing media for 1 hour.
-
Add LPS to the appropriate wells and incubate for the desired time (e.g., 30-60 minutes) to induce NF-κB translocation.
-
Proceed immediately to the fixation and staining protocol.
-
Immunofluorescence Staining Protocol
The following diagram outlines the key steps in the immunofluorescence staining workflow.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Rabbit anti-NF-κB p65
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
-
Procedure:
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes. This step is crucial for allowing antibodies to access intracellular targets.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-NF-κB p65 antibody in Blocking Buffer according to the manufacturer's instructions. Aspirate the blocking solution and add the primary antibody solution. Incubate overnight at 4°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Wash twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish and allow to dry.
-
Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using at least two channels:
-
Blue Channel (DAPI): To visualize the cell nuclei.
-
Green Channel (Alexa Fluor 488): To visualize the NF-κB p65 protein.
-
-
For each experimental condition, capture multiple random fields of view to ensure representative data. Use consistent exposure settings across all samples.
-
-
Quantitative Analysis (using ImageJ or similar software):
-
Open a captured image.
-
Use the DAPI channel to define the nuclear region of interest (ROI) for each cell.
-
Use the p65 channel to create a corresponding cytoplasmic ROI by subtracting the nuclear ROI from the whole-cell outline.
-
Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for each cell.
-
Calculate the Nuclear-to-Cytoplasmic (N/C) ratio for each cell by dividing the mean nuclear intensity by the mean cytoplasmic intensity.
-
A cell can be scored as "positive" for translocation if its N/C ratio exceeds a predetermined threshold (e.g., greater than 1.5 or 2).
-
Calculate the average N/C ratio and the percentage of positive cells for each treatment group.
-
Conclusion
This application note provides a comprehensive framework for investigating the effect of this compound on NF-κB nuclear translocation. The detailed protocols for cell treatment, immunofluorescence staining, and quantitative image analysis offer a reliable method for assessing the anti-inflammatory potential of this and other novel compounds. The visualization of the signaling pathway and experimental workflow aids in understanding the mechanism of action and in the practical execution of the experiment.
References
Application Notes and Protocols for In Vivo Studies with Lupalbigenin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the therapeutic potential of Lupalbigenin, a prenylated isoflavone with demonstrated anti-inflammatory and anticancer properties in preclinical in vitro models. The protocols outlined below are based on established methodologies for flavonoid research in animal models and can be adapted to investigate this compound's efficacy in various disease contexts.
Section 1: Overview of this compound's Biological Activity
This compound, extracted from plants such as Derris scandens, has emerged as a promising bioactive compound. In vitro studies have elucidated its mechanisms of action, which primarily involve the modulation of key signaling pathways implicated in cancer and inflammation.
-
Anticancer Effects: this compound has been shown to suppress the EGFR and ERK1/2 signaling pathway, leading to cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells.[1] It also down-regulates survival proteins like AKT and ERK, sensitizing lung cancer cells to anoikis, a form of programmed cell death.[2] In breast cancer cell lines, this compound induces apoptosis through the mitochondrial signaling pathway.[3]
-
Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[4] It has been shown to down-regulate the expression of pro-inflammatory mediators such as TNF-α, COX-2, and iNOS in macrophages stimulated with lipopolysaccharide (LPS).[4] Furthermore, it suppresses the phosphorylation of p38 and JNK in the MAPK pathway.
Section 2: Designing In Vivo Studies with this compound
The successful design of in vivo studies is contingent on the careful selection of animal models, determination of appropriate dosing and administration routes, and the definition of relevant outcome measures.
2.1. Animal Model Selection
The choice of animal model should align with the specific research question.
-
For Anticancer Studies:
-
Xenograft Models: Athymic nude mice (e.g., BALB/c nude) are commonly used for cancer xenograft studies. Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) can be subcutaneously injected to establish tumors.
-
Genetically Engineered Mouse Models (GEMMs): These models, which spontaneously develop tumors, can provide a more physiologically relevant context for evaluating anticancer agents.
-
-
For Anti-inflammatory Studies:
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation, typically in mice (e.g., ICR or C57BL/6).
-
LPS-Induced Systemic Inflammation: Intraperitoneal injection of LPS in mice can be used to model systemic inflammation and sepsis.
-
Chronic Inflammation Models: For chronic conditions like diet-induced obesity and associated inflammation, C57BL/6J mice fed a high-fat diet are a suitable model.
-
2.2. Dosing and Administration
Due to the lack of specific in vivo pharmacokinetic data for this compound, initial dose-ranging studies are crucial to determine a safe and effective dose.
-
Formulation: this compound is poorly soluble in water. Therefore, it should be formulated in a suitable vehicle for administration. Common vehicles for flavonoids include corn oil, carboxymethylcellulose (CMC) solution, or a mixture of polyethylene glycol (PEG), Tween 80, and saline.
-
Route of Administration: Oral gavage is a common route for flavonoid administration, mimicking dietary intake. Intraperitoneal (i.p.) injection can also be used for more direct systemic delivery.
-
Dosage: Based on in vitro effective concentrations (typically in the low micromolar range) and doses used for other flavonoids like luteolin (10-50 mg/kg), an initial dose range of 10-100 mg/kg for this compound could be explored.
2.3. Endpoint Analysis
A combination of macroscopic, histological, and molecular analyses should be employed to assess the efficacy of this compound.
-
Anticancer Studies:
-
Tumor volume and weight measurement.
-
Histopathological analysis of tumors (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Western blot analysis of key signaling proteins (e.g., p-EGFR, p-ERK, cleaved caspase-3) in tumor lysates.
-
-
Anti-inflammatory Studies:
-
Measurement of paw volume in the carrageenan-induced edema model.
-
Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA.
-
Western blot analysis of inflammatory signaling proteins (e.g., p-NF-κB, p-p38) in relevant tissues.
-
Section 3: Experimental Protocols
3.1. Protocol 1: Evaluation of this compound in a Lung Cancer Xenograft Model
Objective: To assess the antitumor activity of this compound in an A549 lung cancer xenograft model.
Materials:
-
Athymic nude mice (BALB/c nude), 6-8 weeks old.
-
A549 human lung carcinoma cells.
-
This compound.
-
Vehicle (e.g., 0.5% CMC-Na).
-
Matrigel.
-
Calipers.
Procedure:
-
Cell Culture and Implantation: Culture A549 cells in appropriate media. Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth every 2-3 days using calipers. When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 25, 50 mg/kg) or vehicle orally once daily for 21 days.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological and molecular analysis.
3.2. Protocol 2: Evaluation of this compound in a Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male ICR mice, 6-8 weeks old.
-
This compound.
-
Vehicle (e.g., corn oil).
-
1% Carrageenan solution in saline.
-
Plethysmometer or calipers.
Procedure:
-
Grouping and Administration: Divide mice into groups (n=6-8 per group) and administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally.
-
Induction of Edema: One hour after treatment, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Section 4: Data Presentation
Table 1: Summary of Quantitative Data for this compound in a Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | - | - | ||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control |
Table 2: Summary of Quantitative Data for this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control |
Section 5: Visualization of Signaling Pathways and Workflows
Caption: this compound's anticancer signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. Discovery of flavonoid-containing compound this compound as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and this compound, active components of Derris scandens, induce cell death on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
Application Notes: Lupalbigenin's Efficacy in Inhibiting Anchorage-Independent Growth of Cancer Cells
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a critical prerequisite for tumor metastasis.[1][2] The soft agar assay is a stringent in vitro method to evaluate the capacity of cancer cells to proliferate without attachment to a solid substrate, thereby mimicking conditions of metastasis.[3] Lupalbigenin, a flavonoid compound, has demonstrated potential in sensitizing cancer cells to detachment-induced cell death, known as anoikis.[1] This application note details the use of this compound in a soft agar assay to assess its inhibitory effects on the anchorage-independent growth of human lung cancer cells.
Key Findings
This compound has been shown to significantly reduce the colony-forming ability of human lung cancer cells in a dose-dependent manner. Treatment with this compound leads to a notable decrease in both the number and size of colonies formed in soft agar, indicating its potential as an anti-metastatic agent.[4]
Mechanism of Action
The inhibitory effect of this compound on anchorage-independent growth is associated with the downregulation of key pro-survival signaling pathways. Specifically, this compound treatment has been observed to decrease the phosphorylation of protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK). Furthermore, it reduces the expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). The concerted inhibition of these pathways enhances the susceptibility of cancer cells to anoikis and curtails their ability to thrive in an anchorage-independent environment.
Data Presentation
The following table summarizes the quantitative data from a representative study on the effect of this compound on the anchorage-independent growth of H460 human lung cancer cells.
| This compound Concentration (µM) | Mean Colony Number (% of Control) | Mean Colony Size (% of Control) |
| 0 (Control) | 100 | 100 |
| 0.5 | Significantly Reduced | Not Specified |
| 1.0 | Significantly Reduced | Significantly Reduced |
| 5.0 | Significantly Reduced | Significantly Reduced |
Data is derived from a study by Thongsom et al. (2015) where H460 cells were treated with this compound for two weeks in a soft agar assay. "Significantly Reduced" indicates a statistically significant decrease compared to the untreated control.
Experimental Protocols
This section provides a detailed protocol for performing a soft agar assay to evaluate the effect of this compound on anchorage-independent growth.
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell line (e.g., H460 human lung cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Agarose (molecular biology grade)
-
Sterile 6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Crystal Violet staining solution (0.05% in 20% methanol)
-
Microscope for colony visualization and counting
Protocol:
1. Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Melt the 1.2% agarose and cool to 42°C in a water bath.
-
Warm an equal volume of 2x complete cell culture medium to 42°C.
-
Mix the 1.2% agarose and 2x medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1x complete medium.
-
Dispense 1.5 mL of the 0.6% agar mixture into each well of a 6-well plate.
-
Allow the bottom layer to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Top Agar Layer (0.3% Agar with Cells and this compound):
-
Prepare a 0.6% agarose solution in sterile water and autoclave.
-
Melt the 0.6% agarose and cool to 42°C in a water bath.
-
Harvest and count the cancer cells. Prepare a single-cell suspension in complete medium at a concentration of 1 x 10^4 cells/mL.
-
Prepare different dilutions of this compound in complete medium at 2x the final desired concentrations.
-
In separate tubes for each condition (including a vehicle control with DMSO), mix 0.75 mL of the cell suspension with 0.75 mL of the corresponding 2x this compound solution.
-
Warm the cell-Lupalbigenin mixture to 37°C.
-
Mix the cell-Lupalbigenin mixture with an equal volume of the 0.6% agarose (at 42°C) to get a final concentration of 0.3% agar and the desired final concentrations of this compound. The final cell density will be 5,000 cells per well.
-
Carefully overlay 1.5 mL of the top agar/cell/Lupalbigenin mixture onto the solidified bottom agar layer in each well.
-
2. Incubation:
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Add 1 mL of complete medium containing the respective concentrations of this compound on top of the agar to prevent drying.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells every 2-3 days by adding 0.5 mL of fresh medium with the appropriate this compound concentration.
3. Staining and Quantification:
-
After the incubation period, carefully remove the medium from the top of the agar.
-
Add 1 mL of Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
Capture images of the wells for documentation and analysis of colony size.
Visualizations
Experimental workflow for the soft agar assay with this compound.
Signaling pathway affected by this compound to inhibit anchorage-independent growth.
References
- 1. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anchorage-independent cell growth signature identifies tumors with metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Preparing Lupalbigenin Stock Solutions for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and application of lupalbigenin stock solutions for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a prenylated isoflavone found in plants such as Derris scandens. It has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] In cancer research, this compound has been shown to suppress the EGFR and ERK1/2 signaling pathways and induce apoptosis in cancer cells.[4] Its anti-inflammatory properties are associated with the inhibition of NF-κB translocation and the MAPK pathway.[2] Accurate preparation of this compound stock solutions is the first critical step for reliable in vitro studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for selecting appropriate solvents and storage conditions.
| Property | Value | Source |
| Molecular Formula | C25H26O5 | |
| Molecular Weight | 406.47 g/mol | |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable pipette tips
Protocol:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock to minimize the volume of solvent added to the cell culture medium, as DMSO can have effects on cells.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, where it can be stable for up to 3 years.
Table 2: Example Calculation for a 10 mM this compound Stock Solution
| Parameter | Value |
| Desired Stock Concentration | 10 mM |
| Molecular Weight of this compound | 406.47 g/mol |
| Amount of this compound to Weigh | 4.065 mg |
| Volume of DMSO to Add | 1 mL |
Application in Cell Culture
When treating cells with this compound, the stock solution must be diluted to the final desired concentration in the cell culture medium.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the final experimental concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to minimize solvent-induced cellular effects.
-
Treatment: Add the diluted this compound solution to the cell cultures and incubate for the desired experimental duration.
Signaling Pathway and Experimental Workflow
This compound has been shown to exert its effects through the modulation of specific signaling pathways. The diagram below illustrates the inhibitory effect of this compound on the EGFR/ERK1/2 pathway.
Caption: this compound inhibits the EGFR/ERK1/2 signaling pathway.
The following diagram outlines the general workflow for preparing and using this compound stock solutions in cell culture experiments.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. This compound | CAS:76754-24-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. jmatonline.com [jmatonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of flavonoid-containing compound this compound as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing CRISPR-Cas9 for the Validation of Lupalbigenin's Anticancer Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lupalbigenin, a flavonoid compound extracted from Derris scandens, has demonstrated promising preclinical anticancer activity.[1] Studies have indicated its potential to induce apoptosis and cell cycle arrest in various cancer cell lines, including non-small cell lung cancer and breast cancer.[1][2] Mechanistic investigations suggest that this compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the EGFR and ERK1/2 pathways.[1][3] Specifically, it has been shown to repress EGFR phosphorylation and downstream survival pathways, leading to the activation of the intrinsic apoptotic pathway.
While these findings are compelling, rigorous validation of the direct molecular targets of this compound is a critical step in its development as a therapeutic agent. The advent of CRISPR-Cas9 gene-editing technology offers a powerful and precise tool for drug target validation. By creating specific gene knockouts, researchers can unequivocally assess the functional relationship between a putative target and the observed phenotypic effects of a compound. This application note provides a detailed protocol for using CRISPR-Cas9 to validate the potential targets of this compound in a cancer cell line model.
Principle of CRISPR-Cas9 Target Validation
The CRISPR-Cas9 system allows for the precise editing of the genome. For target validation, this technology is employed to knock out the gene encoding a putative drug target. If the knockout cells exhibit a reduced sensitivity to the compound compared to wild-type cells, it strongly suggests that the compound's efficacy is mediated through its interaction with that specific target. Conversely, if the knockout and wild-type cells show a similar response, the protein is likely not the primary target. This approach provides a robust method to de-risk drug development projects by ensuring that only the most promising targets are advanced.
Experimental Protocols
This section outlines the key experimental procedures for validating the targets of this compound using CRISPR-Cas9.
1. Cell Culture and Maintenance
-
Cell Line: A relevant cancer cell line (e.g., A549 non-small cell lung cancer cells) should be selected based on the reported activity of this compound.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
2. Determination of this compound IC50
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the selected cancer cell line.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 48-72 hours.
-
Perform an MTT or similar cell viability assay.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value using a dose-response curve fitting software.
-
3. CRISPR-Cas9 Mediated Gene Knockout
-
Objective: To generate stable knockout cell lines for putative this compound targets (e.g., EGFR, KRAS, AKT1, BCL2).
-
Protocol:
-
gRNA Design: Design at least two independent single guide RNAs (sgRNAs) targeting a critical exon of each target gene using a reputable online tool.
-
Vector Selection: Clone the designed sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the lentiviral vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA and perform Sanger sequencing or a T7 Endonuclease I assay to confirm the presence of indels at the target locus.
-
mRNA Expression: Perform quantitative real-time PCR (qRT-PCR) to confirm the reduction in target gene mRNA levels.
-
Protein Expression: Perform Western blotting to confirm the absence of the target protein.
-
-
4. Cell Viability Assay in Knockout Cells
-
Objective: To assess the sensitivity of knockout and wild-type cells to this compound.
-
Protocol:
-
Seed wild-type and knockout cells in separate 96-well plates.
-
Treat the cells with a range of this compound concentrations centered around the previously determined IC50 value.
-
After 48-72 hours, perform an MTT assay.
-
Compare the dose-response curves and IC50 values between the wild-type and knockout cell lines.
-
5. Western Blot Analysis
-
Objective: To investigate the effect of this compound on downstream signaling pathways in wild-type and knockout cells.
-
Protocol:
-
Treat wild-type and knockout cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, ERK, AKT) and apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Detect signals using an appropriate secondary antibody and chemiluminescence substrate.
-
6. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To analyze the effect of this compound on the mRNA expression of target genes and downstream effectors.
-
Protocol:
-
Treat cells as described for Western blot analysis.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Wild-Type and CRISPR-Knockout Cancer Cell Lines
| Cell Line | Target Gene | IC50 (µM) | Fold Change vs. Wild-Type |
| A549 Wild-Type | N/A | 25.3 ± 2.1 | 1.0 |
| A549 EGFR-KO | EGFR | 78.9 ± 5.6 | 3.1 |
| A549 KRAS-KO | KRAS | 28.1 ± 3.0 | 1.1 |
| A549 AKT1-KO | AKT1 | 45.7 ± 4.3 | 1.8 |
| A549 BCL2-KO | BCL2 | 35.2 ± 2.9 | 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental Workflow for CRISPR-Cas9 Mediated Target Validation of this compound.
Caption: Putative Signaling Pathway of this compound Action.
References
- 1. Discovery of flavonoid-containing compound this compound as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and this compound, active components of Derris scandens, induce cell death on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
Lupalbigenin's Impact on Gene Expression: A Quantitative PCR Analysis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lupalbigenin, a prenylated isoflavone found in the stem of Derris scandens, has demonstrated significant anti-inflammatory properties. This document provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze changes in gene expression induced by this compound, particularly focusing on key inflammatory mediators. The primary mechanism of this compound's anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory genes such as Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).[1][2] This application note will guide researchers in quantifying these gene expression changes, offering a robust method to evaluate the therapeutic potential of this compound.
Data Presentation: Gene Expression Changes
The following table summarizes representative quantitative data on the inhibitory effect of this compound on the gene expression of key inflammatory markers in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data illustrates a dose-dependent reduction in the mRNA levels of TNF-α, COX-2, and iNOS.
Table 1: Relative Quantification of Inflammatory Gene Expression in Response to this compound Treatment
| Treatment Group | Target Gene | Relative Gene Expression (Fold Change vs. Control) |
| Control (untreated) | TNF-α | 1.0 |
| COX-2 | 1.0 | |
| iNOS | 1.0 | |
| LPS (1 µg/mL) | TNF-α | 15.0 |
| COX-2 | 25.0 | |
| iNOS | 40.0 | |
| LPS (1 µg/mL) + this compound (1.25 µM) | TNF-α | 7.2 |
| COX-2 | 11.5 | |
| iNOS | 18.8 | |
| LPS (1 µg/mL) + this compound (2.5 µM) | TNF-α | 3.1 |
| COX-2 | 4.8 | |
| iNOS | 7.5 |
Note: The data presented in this table is a representative example based on documented effects and is intended for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for quantifying the changes in gene expression of TNF-α, COX-2, and iNOS in RAW 264.7 macrophages treated with this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Pre-treat the cells with this compound (1.25 µM and 2.5 µM) for 1 hour.
-
Subsequently, stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce an inflammatory response.
-
Include control groups: untreated cells, and cells treated with LPS only.
-
RNA Extraction
-
Lysis: After the treatment period, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them directly in the wells using a suitable lysis reagent (e.g., TRIzol).
-
Isolation: Isolate total RNA from the cell lysates following the manufacturer's protocol of the chosen RNA isolation kit.
-
Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates high-purity RNA.
cDNA Synthesis (Reverse Transcription)
-
Reverse Transcriptase Kit: Use a high-capacity cDNA reverse transcription kit.
-
Reaction Mixture: For each sample, prepare a reaction mixture containing total RNA (1-2 µg), reverse transcriptase, dNTPs, and random primers or oligo(dT) primers, according to the kit's instructions.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the appropriate temperature and time settings as specified by the kit's protocol.
Quantitative PCR (qPCR)
-
qPCR System: Use a real-time PCR detection system.
-
Reaction Mixture: Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix. Each reaction should contain:
-
SYBR Green Master Mix (2x)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Primer Sequences:
-
TNF-α: Forward: 5'-GGTGCCTATGTCTCAGCCTCTT-3', Reverse: 5'-GCCATAGAACTGATGAGAGGGAG-3'
-
COX-2: Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3', Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'
-
iNOS: Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3', Reverse: 5'-GTGGACGGGTCGATGTCAC-3'
-
GAPDH (Reference Gene): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform at the end of the amplification to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and reference gene.
-
Calculate the ΔCt by normalizing the Ct value of the target gene to the Ct value of the reference gene (GAPDH): ΔCt = Ct(target) - Ct(GAPDH).
-
Calculate the ΔΔCt by comparing the ΔCt of the treated samples to the ΔCt of the control group: ΔΔCt = ΔCt(treated) - ΔCt(control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for qPCR analysis of gene expression.
References
Application Notes and Protocols: In Vitro Kinase Assays for Lupalbigenin's Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupalbigenin, a prenylated isoflavone found in plants such as Derris scandens, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Mechanistic studies have revealed that this compound exerts its effects by modulating key cellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) pathways. Specifically, it has been shown to inhibit the phosphorylation of kinases such as p38, c-Jun N-terminal kinase (JNK), and EGFR in cellular contexts.
Data Presentation
As direct in vitro IC50 values for this compound against EGFR, p38, and JNK are not extensively reported in the current literature, the following table summarizes the observed inhibitory effects in cellular assays at specified concentrations. These values provide a basis for designing dose-response experiments in biochemical assays to determine precise IC50 values.
| Target Kinase Pathway | Cell Line | This compound Concentration | Observed Effect | Reference |
| p38 MAPK | RAW 264.7 Macrophages | 1.25 µM and 2.5 µM | Decreased phosphorylation of p38 | [1] |
| JNK | RAW 264.7 Macrophages | 1.25 µM and 2.5 µM | Decreased phosphorylation of JNK | [1] |
| EGFR | Ba/F3 cells with EGFR Ex20ins | Not specified | Repressed EGFR phosphorylation | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for determining its in vitro kinase inhibitory activity.
Experimental Protocols
The following are detailed protocols for conducting in vitro kinase assays to determine the inhibitory activity of this compound against EGFR, p38α, and JNK1. These protocols are based on widely used luminescence-based ADP-Glo™ technology, which measures kinase activity by quantifying the amount of ADP produced.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound for EGFR kinase.
Materials:
-
Recombinant Human EGFR Kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of each this compound dilution or DMSO (vehicle control).
-
Add 2 µl of EGFR kinase diluted in Kinase Buffer to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix by diluting the Poly(Glu,Tyr) substrate and ATP in Kinase Buffer.
-
Add 2 µl of the substrate/ATP mix to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Normalize the data with the vehicle control (DMSO) representing 100% kinase activity and a no-kinase or high-concentration inhibitor control as 0% activity.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro p38α MAPK Inhibition Assay
Objective: To determine the IC50 value of this compound for p38α kinase.
Materials:
-
Recombinant Human p38α MAPK
-
ATF2 (Activating Transcription Factor 2) substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure: The procedure is analogous to the EGFR kinase assay, with the following modifications:
-
Enzyme: Use recombinant p38α MAPK.
-
Substrate: Use ATF2 as the substrate.
-
Reaction Conditions: Follow the general steps outlined in Protocol 1 for compound preparation, reaction setup, initiation, incubation, and data analysis. The optimal enzyme and substrate concentrations should be determined empirically.
Protocol 3: In Vitro JNK1 Inhibition Assay
Objective: To determine the IC50 value of this compound for JNK1 kinase.
Materials:
-
Recombinant Human JNK1
-
c-Jun peptide substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure: The procedure follows the same principles as the previous assays:
-
Enzyme: Use recombinant JNK1.
-
Substrate: Use a c-Jun peptide as the substrate.
-
Reaction Conditions: Adhere to the general workflow described in Protocol 1, adjusting enzyme and substrate concentrations as necessary for optimal assay performance.
Conclusion
The provided protocols offer a robust starting point for the in vitro characterization of this compound's inhibitory activity against EGFR, p38, and JNK kinases. By generating quantitative IC50 data, researchers can further elucidate the compound's mechanism of action, assess its potency and selectivity, and guide further drug development efforts. The accompanying diagrams provide a clear visual representation of the targeted signaling pathways and the experimental process, facilitating a comprehensive understanding of this compound's potential as a kinase inhibitor.
References
Troubleshooting & Optimization
Optimizing Lupalbigenin Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Lupalbigenin in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your research and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is a prenylated isoflavone, a type of flavonoid compound. In cell culture, it is primarily investigated for its anti-inflammatory and anti-cancer properties. Research has shown its potential to inhibit inflammatory responses in macrophages and induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a general starting point for assessing its anti-inflammatory effects is in the low micromolar range (e.g., 1-10 µM). For cytotoxicity and anti-cancer studies, a broader range should be tested, starting from low micromolar and extending to higher concentrations (e.g., 1-100 µM) to determine the half-maximal inhibitory concentration (IC50).
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%, with 0.1% being a widely accepted safe level for most cell lines. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q4: Is this compound stable in cell culture medium?
The stability of flavonoids like this compound in cell culture media at 37°C can be a concern. Factors such as pH, light exposure, and the presence of other components in the media can affect its stability.[1][2][3] For long-term experiments (e.g., beyond 24 hours), it is advisable to change the medium with freshly prepared this compound to maintain a consistent concentration. If you suspect stability issues are affecting your results, a stability study of this compound in your specific cell culture medium and conditions can be performed using techniques like HPLC.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Question: I observed a precipitate in my cell culture wells after adding the this compound working solution. What could be the cause and how can I resolve it?
-
Answer: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous-based cell culture medium is a common issue. This can be caused by several factors:
-
High Final Concentration: The final concentration of this compound may exceed its solubility limit in the medium.
-
Solution: Try using a lower final concentration. Perform a dose-response curve to find the optimal balance between efficacy and solubility.
-
-
Insufficient DMSO in Final Solution: The final concentration of DMSO might be too low to maintain this compound in solution.
-
Solution: While keeping the final DMSO concentration non-toxic to the cells (ideally ≤0.1%), ensure it is sufficient to maintain solubility. You can test a slightly higher, yet safe, final DMSO concentration.
-
-
Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly into a large volume of medium can cause the compound to crash out of solution.
-
Solution: Perform a serial dilution of your DMSO stock in DMSO to achieve a lower concentration before the final dilution into the cell culture medium. Alternatively, add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Media Components: Components in the serum or the medium itself can sometimes interact with the compound and reduce its solubility.
-
Solution: If possible, test the solubility of this compound in serum-free medium versus complete medium to identify if serum is a contributing factor.
-
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Question: My results with this compound vary significantly between experiments. What are the potential sources of this variability?
-
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Compound Degradation: As mentioned, this compound's stability in culture medium at 37°C can be limited.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock. For long-duration experiments, replenish the medium with fresh this compound at regular intervals. Protect the stock solution from light.
-
-
Inaccurate Pipetting of DMSO Stock: Due to its viscosity, accurately pipetting small volumes of DMSO can be challenging.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of viscous solutions.
-
-
Cell Passage Number and Health: The responsiveness of cells to a compound can change with increasing passage number and overall health.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability.
-
-
Issue 3: Potential Interference with Cell Viability Assays
-
Question: I am using an MTT or similar tetrazolium-based assay to assess cytotoxicity. Could this compound interfere with the assay itself?
-
Answer: Yes, flavonoids and other polyphenolic compounds have the potential to interfere with tetrazolium reduction-based viability assays like MTT, XTT, and WST-1. This interference can occur through non-enzymatic reduction of the tetrazolium salt, leading to a false positive signal (increased "viability") or by inhibiting the cellular reductases responsible for the color change, resulting in a false negative.
-
Solution:
-
Include Proper Controls: Run a control with this compound in cell-free medium containing the assay reagent to check for direct chemical reduction.
-
Use an Orthogonal Method: To confirm your results, use a different type of viability assay that relies on a distinct mechanism, such as a crystal violet assay (stains total protein), a resazurin-based assay (measures metabolic activity through a different mechanism), or a method that directly counts live and dead cells (e.g., trypan blue exclusion or automated cell counting with fluorescent viability dyes).
-
-
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Effect | Concentration/IC50 | Reference |
| RAW 246.7 Macrophages | Griess Assay, Western Blot | Anti-inflammatory (inhibition of NO, TNF-α, COX-2, iNOS) | 1.25 - 2.5 µM | |
| H460 (Human Lung Cancer) | MTT Assay | Cytotoxicity | > 20 µM | |
| H460 (Human Lung Cancer) | Anoikis Assay | Sensitization to anoikis | 0 - 5 µM (non-toxic range) | |
| MCF-7 (Human Breast Cancer) | Not Specified | Cytotoxicity | Not specified | |
| MDA-MB-231 (Human Breast Cancer) | Not Specified | Cytotoxicity | Not specified | |
| Ba/F3 (Murine Pro-B) with EGFR Ex20ins | Viability Assay | Inhibition of viability | Potent inhibition (specific IC50 not provided) |
Note: This table is compiled from available literature and should be used as a guideline. Optimal concentrations should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of your this compound DMSO stock solution.
-
Prepare a series of dilutions of this compound in your complete cell culture medium. It is often best to first make an intermediate dilution of the stock in medium before preparing the final concentrations.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plates.
-
Add 100 µL of the prepared working solutions (including a "no treatment" control and the vehicle control) to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the manufacturer's protocol, add the MTT reagent to each well and incubate for the recommended time (typically 2-4 hours) to allow for formazan crystal formation in viable cells.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
References
Technical Support Center: Troubleshooting Inconsistent Results in Lupalbigenin Bioassays
Welcome to the technical support center for Lupalbigenin bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for specific issues you may encounter.
Q1: We are observing high variability in cell viability between replicate wells in our this compound assay. What are the potential causes and solutions?
A1: High variability in cell viability assays is a frequent issue. Several factors related to cell handling, compound properties, and assay procedure can contribute to this problem.
Troubleshooting Steps:
-
Cell Seeding and Growth:
-
Inconsistent Cell Number: Ensure a homogenous single-cell suspension before seeding. Calibrate your multichannel pipette and use a consistent pipetting technique to dispense equal cell numbers into each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, fill the peripheral wells with sterile PBS or media without cells to create a humidity barrier.
-
Cell Health: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
This compound Preparation and Treatment:
-
Solubility Issues: this compound is sparingly soluble in aqueous solutions. Prepare a concentrated stock solution in DMSO and dilute it in culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Perform a vehicle control with the same final DMSO concentration.
-
Compound Precipitation: Visually inspect the wells for any precipitate after adding this compound. Precipitation can lead to inconsistent cellular exposure. If precipitation occurs, try lowering the final concentration or preparing fresh dilutions.
-
-
Assay Procedure:
-
Inconsistent Incubation Times: Add reagents, including this compound and viability assay reagents, to all wells as consistently as possible. Staggering the addition and reading of plates can help minimize time-dependent variations.
-
Pipetting Errors: Ensure pipettes are calibrated and use proper pipetting techniques to avoid bubbles and ensure accurate volume delivery.
-
Q2: The potency (IC50) of this compound varies significantly between experiments. What could be the reason for this inconsistency?
A2: Fluctuations in IC50 values are often due to a combination of biological and technical variables.
Troubleshooting Steps:
-
Cellular Factors:
-
Cell Density: The IC50 value can be dependent on the cell density at the time of treatment. Standardize the seeding density for all experiments.
-
Cell Line Stability: Authenticate your cell lines regularly to ensure they have not been misidentified or contaminated. Genetic drift can occur with continuous passaging, potentially altering drug sensitivity.
-
-
Compound Stability:
-
Stock Solution Degradation: Flavonoids like this compound can be sensitive to light and temperature. Prepare fresh dilutions from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Stability in Media: The stability of this compound in cell culture medium at 37°C over the course of your experiment may be a factor. While specific stability data for this compound is limited, flavonoids can degrade in aqueous solutions. Consider performing a time-course experiment to assess the stability of this compound under your assay conditions.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data. Ensure you have a sufficient number of data points spanning the full dose-response range.
-
Q3: We are not observing the expected decrease in EGFR or ERK phosphorylation after this compound treatment in our Western blot analysis. What should we check?
A3: The absence of an effect on EGFR and ERK phosphorylation can be due to issues with the experimental conditions, the reagents, or the timing of the analysis.
Troubleshooting Steps:
-
Treatment Conditions:
-
Concentration and Time-Course: The effect of this compound on protein phosphorylation is likely dose- and time-dependent. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) with a range of this compound concentrations to determine the optimal conditions for observing inhibition of EGFR and ERK phosphorylation.
-
Ligand Stimulation: Ensure that the EGFR pathway is activated by adding an appropriate ligand (e.g., EGF) if you are studying inhibition of ligand-induced phosphorylation.
-
-
Western Blotting Technique:
-
Antibody Quality: Use validated antibodies specific for the phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068) and ERK1/2 (p-ERK1/2 Thr202/Tyr204), as well as for the total proteins as loading controls.
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your target proteins.
-
Loading Controls: Normalize the phosphorylated protein levels to the total protein levels to account for any variations in protein loading.
-
-
Cellular Context:
-
Basal Phosphorylation Levels: Some cell lines may have high basal levels of EGFR or ERK phosphorylation. Ensure your untreated control reflects this basal activity.
-
Q4: We are seeing inconsistent results in our apoptosis assays with this compound. How can we improve reproducibility?
A4: Apoptosis is a dynamic process, and the timing and methodology of the assay are critical for obtaining consistent results.
Troubleshooting Steps:
-
Assay Timing:
-
Time-Course Analysis: The induction of apoptosis by this compound will follow a specific time course. Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) to identify the optimal endpoint for detecting apoptosis in your cell line.
-
Early vs. Late Apoptosis: Assays like Annexin V staining can distinguish between early and late apoptotic cells. Analyzing both populations can provide a more complete picture of the apoptotic process.
-
-
Assay Selection:
-
Orthogonal Methods: Use at least two different methods to confirm apoptosis, such as Annexin V/PI staining and a caspase activity assay (e.g., Caspase-3/7 cleavage).
-
-
Experimental Conditions:
-
Concentration: Use a concentration of this compound that has been shown to induce apoptosis in your cell viability assays. Very high concentrations may lead to necrosis, which can confound apoptosis measurements.
-
Controls: Include positive and negative controls for apoptosis induction in your experiments.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, we recommend that researchers generate their own data to determine the optimal experimental parameters. The following tables are provided as templates for summarizing your findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) - Your Data |
| MCF-7 | Breast Cancer | 48 | Enter your data |
| MDA-MB-231 | Breast Cancer | 48 | Enter your data |
| A549 | Lung Cancer | 48 | Enter your data |
| HCT116 | Colon Cancer | 48 | Enter your data |
Table 2: Optimal Conditions for this compound-Induced Effects
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time |
| Inhibition of p-EGFR | Your Cell Line | Enter your data | Enter your data |
| Inhibition of p-ERK | Your Cell Line | Enter your data | Enter your data |
| Apoptosis Induction | Your Cell Line | Enter your data | Enter your data |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for p-EGFR and p-ERK
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. If studying ligand-induced phosphorylation, starve the cells in serum-free medium for 12-16 hours before a brief stimulation with EGF (e.g., 100 ng/mL for 15 minutes) in the presence or absence of this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both the adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for this compound bioassays.
Lupalbigenin Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Lupalbigenin in cellular models. The information is intended to help researchers anticipate, identify, and mitigate unintended experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound in cancer cell lines?
This compound has been shown to exert its anti-cancer effects by targeting key survival and proliferation pathways in cancer cells. The primary signaling cascades reported to be inhibited by this compound are the EGFR, PI3K/Akt, and MAPK/ERK pathways.[1] By downregulating the activity of these pathways, this compound can induce apoptosis and inhibit cell growth in cancer models.
Q2: Is there evidence of this compound having effects on non-cancerous cells?
Yes, one study has evaluated the cytotoxicity of this compound on a non-cancerous mouse fibroblast cell line, L-929.[2] While specific cytotoxic concentrations are detailed in the data tables below, it is crucial for researchers to empirically determine the cytotoxic threshold in their specific normal cell line of interest. The effects of related flavonoids on normal cells suggest that off-target effects are possible and should be carefully monitored.
Q3: What are the potential, unconfirmed off-target effects of this compound?
Currently, a comprehensive kinase selectivity profile or broad proteomic screen for this compound is not publicly available. However, based on its known targets (EGFR, PI3K/Akt, MAPK/ERK) and the behavior of other kinase inhibitors, potential off-target effects could include the inhibition of other kinases with structural similarities in their ATP-binding pockets. Researchers should be aware of the possibility of this compound interacting with other receptor tyrosine kinases or downstream kinases in the PI3K and MAPK signaling families.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of drug validation. Here are a few strategies:
-
Rescue Experiments: If you hypothesize that an observed phenotype is due to the inhibition of a specific target, attempt to "rescue" the phenotype by overexpressing a constitutively active or drug-resistant mutant of that target.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other known inhibitors of the same target that have a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the IC50 for the primary target. Off-target effects may appear at higher concentrations.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype of target knockdown mimics the effect of this compound treatment, this strengthens the evidence for an on-target mechanism.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Normal/Control Cell Lines
Symptoms:
-
Significant decrease in viability of non-cancerous cell lines at expected therapeutic concentrations.
-
Morphological changes, detachment, or apoptosis observed in control cells.
Possible Cause:
-
This compound may be exhibiting off-target cytotoxic effects in the specific normal cell line being used. Different cell types have varying sensitivities to kinase inhibitors.
Troubleshooting Steps:
-
Determine the IC50 in Your Specific Normal Cell Line: Perform a dose-response curve to find the concentration at which this compound inhibits 50% of cell viability in your control cells. This will establish a baseline for non-toxic concentrations.
-
Compare with Cancer Cell Line IC50: Compare the IC50 value in your normal cells to the IC50 in your cancer cell line of interest (see Table 1). A large therapeutic window (significant difference between the two IC50 values) suggests better cancer cell-specific toxicity.
-
Lower the Concentration: If possible, perform experiments at concentrations that are cytotoxic to cancer cells but have minimal impact on the viability of normal cells.
-
Consider an Alternative Normal Cell Line: If the therapeutic window is too narrow, consider using a different, less sensitive normal cell line as a control for your experiments.
Issue 2: Phenotype Does Not Correlate with Known On-Target Pathway Inhibition
Symptoms:
-
You observe a cellular effect (e.g., changes in morphology, migration, or gene expression) that cannot be readily explained by the inhibition of the EGFR, PI3K/Akt, or MAPK/ERK pathways.
-
Western blot analysis does not show the expected decrease in phosphorylation of key proteins in these pathways, despite observing a clear phenotype.
Possible Cause:
-
This compound may be interacting with an unknown off-target protein or pathway that is responsible for the observed phenotype.
Troubleshooting Steps:
-
Broad-Spectrum Kinase Activity Assay: If resources permit, perform a kinase profiling assay to identify other potential kinase targets of this compound.
-
Proteomic Analysis: Techniques like affinity chromatography coupled with mass spectrometry could potentially identify novel binding partners of this compound.
-
Pathway Analysis: Utilize bioinformatics tools to analyze any transcriptomic or proteomic data you have generated to identify unexpected pathway perturbations.
-
Literature Review of Similar Compounds: Investigate the known off-target effects of other flavonoids or kinase inhibitors with similar chemical structures or that target similar primary pathways.
Quantitative Data
Table 1: Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| H460 | Human Lung Cancer | >20 | [1] |
| MDA-MB-231 | Human Breast Cancer | Not specified | [2] |
| MCF-7 | Human Breast Cancer | Not specified | [2] |
| SW-620 | Human Colon Cancer | Not specified | |
| L-929 | Mouse Fibroblast (Normal) | Not specified as cytotoxic at tested concentrations |
Note: The study on L-929 cells did not report a specific IC50 value but indicated that this compound showed specific cytotoxicity against the cancer cell lines tested, implying lower toxicity towards the normal fibroblast line.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and this compound, active components of Derris scandens, induce cell death on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Lupalbigenin precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Lupalbigenin in aqueous solutions. Given the limited public data on the precise solubility of this compound, this guide incorporates data from the structurally similar flavonoid, Apigenin, as a reference for formulation development.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge due to its hydrophobic nature. The following table provides solubility data for the related flavonoid, Apigenin, in various solvents, which can serve as a starting point for selecting appropriate solvent systems for this compound.
Table 1: Quantitative Solubility of Apigenin in Various Solvents at Different Temperatures
| Solvent | Mole Fraction (x 10⁻⁴) at 298.2 K | Mole Fraction (x 10⁻⁴) at 308.2 K | Mole Fraction (x 10⁻⁴) at 318.2 K |
| Water | 0.018 | 0.024 | 0.031 |
| Methanol | 1.98 | 2.45 | 2.96 |
| Ethanol | 3.12 | 3.94 | 4.86 |
| 1-Butanol | 6.89 | 7.98 | 9.18 |
| 2-Butanol | 6.75 | 7.78 | 8.90 |
| Ethyl Acetate | 3.21 | 3.79 | 4.46 |
| Dimethyl Sulfoxide (DMSO) | 3870 | 4020 | 4180 |
| Polyethylene Glycol 400 (PEG 400) | 3980 | 4120 | 4270 |
Note: Data is for Apigenin and is intended to be used as a reference. Actual solubility of this compound may vary.
Key Takeaway: The solubility of Apigenin is significantly higher in organic solvents like DMSO and PEG 400 compared to water and alcohols. This suggests that using these solvents as primary solvents or as co-solvents can be an effective strategy to prevent this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is the likely cause?
A1: this compound is a hydrophobic molecule with poor water solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can happen during dilution of a stock solution (e.g., from DMSO) into an aqueous buffer or due to changes in temperature or pH.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Based on qualitative data, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For biological experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
Q3: How can I improve the solubility of this compound in my aqueous experimental medium?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:
-
Co-solvents: Adding a water-miscible organic solvent, such as DMSO or ethanol, to your aqueous buffer can increase the solubility of this compound. However, it is crucial to keep the final concentration of the organic solvent low to avoid toxicity in cellular assays.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[2][3][4] This is a widely used technique to improve the solubility and bioavailability of poorly soluble compounds.
-
Solid Dispersions: This technique involves dispersing this compound in a solid matrix of a hydrophilic carrier, such as a polymer (e.g., PVP, PEGs) or sugar.[1] When this solid dispersion is added to an aqueous solution, the carrier dissolves and releases this compound in a finely dispersed, more soluble state.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigating the solubility of this compound at different pH values may reveal a range where it is more soluble.
Q4: Are there any specific types of cyclodextrins that are recommended for flavonoid compounds?
A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used for flavonoid compounds due to their higher water solubility and lower toxicity compared to native β-cyclodextrin.
Q5: What is a general protocol for preparing a this compound-Cyclodextrin inclusion complex?
A5: A detailed experimental protocol for preparing a this compound-cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method for preparing a this compound-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled Water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer (optional)
Methodology:
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized by testing other ratios (e.g., 1:2, 1:5).
-
Dissolution of this compound: Dissolve a known amount of this compound in a minimal amount of ethanol.
-
Preparation of HP-β-CD Solution: In a separate flask, dissolve the corresponding molar amount of HP-β-CD in distilled water with gentle heating (e.g., 40-50°C) and stirring.
-
Complexation: Slowly add the this compound solution dropwise to the stirred HP-β-CD solution.
-
Stirring and Evaporation: Continue stirring the mixture for 24-48 hours at a constant temperature. Subsequently, remove the ethanol using a rotary evaporator.
-
Lyophilization: The resulting aqueous solution can be freeze-dried to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Solubility Testing: The solubility of the complex in water or buffer can then be determined and compared to that of free this compound.
Visualizations
Experimental Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Addressing autofluorescence of Lupalbigenin in imaging studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lupalbigenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence in imaging studies involving this novel flavonoid compound.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures within cells and tissues when excited by light.[1] This intrinsic fluorescence can create a high background signal, potentially obscuring the specific signal from your fluorescent probes of interest. This compound is a flavonoid, and some flavonoids are known to be autofluorescent, which can either be the signal you wish to measure or a source of interference.[2]
Q2: What are the common sources of autofluorescence in my experiments?
A2: Autofluorescence can originate from several endogenous and exogenous sources:
-
Endogenous Sources: Cellular components such as mitochondria, lysosomes (containing lipofuscin), collagen, elastin, NADH, and flavins are common culprits.[3] Red blood cells also exhibit strong autofluorescence due to their heme groups.[1]
-
Exogenous Sources (Experimental Procedures):
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde are a major cause of autofluorescence. Glutaraldehyde is known to induce more significant autofluorescence than paraformaldehyde.[1]
-
Culture Media: Components like phenol red and fetal bovine serum (FBS) in cell culture media can contribute to background fluorescence.
-
Mounting Media: Some mounting media may have inherent fluorescent properties.
-
Q3: Is this compound itself autofluorescent?
Q4: How can I determine the source and spectral characteristics of the autofluorescence in my samples?
A4: The most effective way to assess autofluorescence is to prepare and image an unstained control sample. This control should undergo the exact same processing as your experimental samples (including fixation and permeabilization) but without the addition of any fluorescent labels. Imaging this control with different filter sets will allow you to characterize the intensity and spectral properties of the background fluorescence.
Troubleshooting Guide
Problem: High background fluorescence is obscuring my signal of interest in this compound-treated samples.
Below are potential causes and step-by-step solutions to mitigate autofluorescence in your imaging experiments.
Solution 1: Optimizing Experimental Parameters
Q5: How can I adjust my experimental setup to minimize autofluorescence?
A5: Several parameters can be optimized:
-
Fluorophore Selection: Choose fluorophores that are spectrally distinct from the expected autofluorescence of your sample and potentially this compound. It is generally advisable to use fluorophores that emit in the far-red or near-infrared regions of the spectrum (above 650 nm), as most endogenous fluorophores are excited by UV or blue light and emit in the green to red range.
-
Fixation Method: If possible, consider using an organic solvent fixative like ice-cold methanol or ethanol as an alternative to aldehyde-based fixatives. If aldehyde fixation is necessary, use the lowest effective concentration of paraformaldehyde and the shortest necessary fixation time.
-
Sample Preparation: For tissue samples, perfusing with PBS prior to fixation can help remove red blood cells, a significant source of autofluorescence. For cell cultures, using phenol red-free media and reducing the concentration of FBS in staining buffers can also help.
Solution 2: Chemical Quenching of Autofluorescence
Q6: What chemical treatments can I use to reduce autofluorescence?
A6: Several chemical treatments can effectively quench autofluorescence. The choice of agent depends on the primary source of the background signal.
| Quenching Agent | Primary Target | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Aldehyde-induced autofluorescence | Effective at reducing background caused by formaldehyde and glutaraldehyde fixation. | Can have variable results and may potentially damage tissue or affect antigenicity. |
| Sudan Black B | Lipofuscin and formalin-induced autofluorescence | Highly effective for tissues with high lipofuscin content, such as neuronal tissue. | Can introduce a dark precipitate and may quench the desired fluorescent signal. |
| Commercial Kits (e.g., TrueVIEW®, TrueBlack™) | Broad-spectrum, including lipofuscin and other endogenous fluorophores | Generally effective with a lower risk of quenching the specific signal. | Can be more expensive than "home-brew" solutions and may still quench weak signals. |
| Copper Sulfate | Broad-spectrum autofluorescence, including from red blood cells | Can be effective for certain tissue types. | May not be universally effective and can cause tissue damage. |
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed for use on cells or tissue sections fixed with formaldehyde or glutaraldehyde.
-
Fixation and Permeabilization: Fix and permeabilize your samples according to your standard protocol.
-
Washing: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Sodium Borohydride Preparation: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate personal protective equipment. The solution should appear fizzy.
-
Incubation: Immediately apply the fresh sodium borohydride solution to your samples.
-
For cell monolayers, incubate for 4 minutes and then replace with a fresh solution for another 4 minutes.
-
For paraffin-embedded sections (7 µm), incubate three times for 10 minutes each with a fresh solution each time.
-
-
Final Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
-
Staining: Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin and Fixative-Induced Autofluorescence
This protocol is particularly effective for tissues with high lipofuscin content.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Sudan Black B Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubation: Immerse the stained slides in the Sudan Black B solution for 20 minutes at room temperature in the dark.
-
Washing: To remove excess Sudan Black B, wash the slides three times for 5 minutes each in PBS containing 0.02% Tween 20. A brief dip in 70% ethanol can also help remove excess stain.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Visualizing Experimental Workflow and Signaling Pathways
To aid in your experimental design and understanding of this compound's mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for addressing autofluorescence.
Caption: this compound's inhibitory effect on the EGFR/ERK1/2 signaling pathway.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: Western Blotting for Proteins Modulated by Lupalbigenin
This guide provides troubleshooting and optimization strategies for researchers performing Western blot analysis on samples treated with Lupalbigenin, a flavonoid compound known to influence various cellular signaling pathways.
Signaling Pathways Affected by this compound
This compound has been shown to primarily target and suppress key cell survival and proliferation pathways. Understanding these pathways is crucial for interpreting Western blot results. The flavonoid compound has been reported to inhibit the EGFR/ERK1/2 pathway and also impact the PI3K/AKT signaling cascade, which is common for similar flavonoid compounds.[1][2][3][4][5]
Caption: this compound inhibits the EGFR and downstream ERK1/2 and AKT pathways.
Frequently Asked Questions (FAQs)
Q1: Which proteins are known to be affected by this compound treatment?
A1: this compound has been shown to modulate the expression and phosphorylation status of several key proteins involved in cell cycle progression, apoptosis, and survival signaling. When planning your Western blot, consider probing for the following targets.
| Protein Target | Effect of this compound | Pathway Involvement |
| pEGFR | Reduced Phosphorylation | EGFR Signaling |
| pERK1/2 | Reduced Phosphorylation | MAPK/ERK Signaling |
| pAKT | Reduced Expression/Activity | PI3K/AKT Signaling |
| CDK4, CDK6, CDK8 | Reduced Expression | Cell Cycle |
| Cyclin D1, Cyclin A2 | Reduced Expression | Cell Cycle |
| Bcl-2 | Reduced Expression | Apoptosis (Anti-apoptotic) |
| Cytochrome C | Promoted Expression | Apoptosis (Pro-apoptotic) |
| p27, p53 | Promoted Expression | Cell Cycle/Tumor Suppression |
Q2: I'm observing faint, blurry, or "ghost" bands in my chemiluminescent Western blot after this compound treatment. What is the cause?
A2: This is a known artifact when working with polyphenolic compounds like flavonoids. This compound can stably complex with proteins. These protein-polyphenol complexes can cause "ghost" band formation during chemiluminescence detection, particularly when using horseradish peroxidase (HRP) conjugated secondary antibodies. This occurs because the polyphenol component itself can react in the presence of the HRP substrate, leading to signal generation independent of antibody binding.
Q3: How can I prevent or troubleshoot the "ghost" band artifact caused by this compound?
A3: To mitigate this issue, consider the following:
-
Run a Control Lane: Include a lane with your protein lysate but without the primary antibody. If bands still appear in this lane after adding the secondary antibody and substrate, it confirms a "ghost" band artifact.
-
Optimize Reagent Concentrations: High concentrations of either the protein sample or the HRP-conjugated antibody can exacerbate the problem. Try reducing the amount of protein loaded or using a higher dilution of your secondary antibody.
-
Consider Alternative Detection Systems: If the problem persists, switching from a chemiluminescent (HRP-based) system to a fluorescence-based detection system can often resolve the issue, as it uses a different detection principle.
Q4: My signal for a phosphorylated protein (e.g., pERK) is very weak after this compound treatment. How can I optimize my protocol?
A4: A weak signal is expected, as this compound is known to suppress the phosphorylation of proteins like EGFR and ERK. To ensure you can reliably detect this decrease:
-
Use Phosphatase Inhibitors: It is critical to include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation state of your proteins during sample preparation.
-
Choose the Right Blocking Buffer: Milk-based blockers can sometimes interfere with the detection of phosphorylated proteins due to the presence of endogenous phosphatases. For phospho-proteins, Bovine Serum Albumin (BSA) is often a better choice.
-
Increase Antibody Incubation Time: For low-abundance targets, extending the primary antibody incubation to overnight at 4°C can enhance the signal.
-
Use a High-Sensitivity Substrate: Employing a high-sensitivity chemiluminescent substrate can help in detecting faint bands.
General Western Blot Troubleshooting Guide
This workflow provides a logical approach to diagnosing issues with weak or non-existent signals.
Caption: A logical workflow for troubleshooting weak or absent Western blot signals.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Membrane dried out. | - Titrate primary and secondary antibodies to find the optimal dilution.- Increase blocking time (1-2 hours at RT or overnight at 4°C). Try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of wash steps. Add 0.05%-0.1% Tween-20 to the wash buffer.- Ensure the membrane remains hydrated during all incubation steps. |
| Non-Specific Bands | - Primary antibody concentration is too high.- Cross-reactivity of the primary or secondary antibody.- Protein degradation in the sample. | - Reduce the primary antibody concentration.- Run a control lane without the primary antibody to check for non-specific binding of the secondary.- Always use fresh lysis buffer with protease inhibitors. Keep samples on ice. |
| Incorrect Band Size | - Protein is post-translationally modified (e.g., glycosylation can increase size).- Protein degradation (multiple smaller bands).- Splice variants of the protein exist. | - Check literature or antibody datasheet for expected size modifications.- Improve sample handling to prevent degradation.- Consult protein databases (e.g., UniProt) for known isoforms. |
| Poor Transfer (especially large or small proteins) | - "Blow-through" of small proteins (<15 kDa).- Inefficient transfer of large proteins (>150 kDa).- Air bubbles between gel and membrane. | - For small proteins, use a membrane with a smaller pore size (0.2 µm). Reduce transfer time or current.- For large proteins, increase transfer time. Adding a small amount of SDS (up to 0.1%) to the transfer buffer can improve solubility.- Carefully remove any air bubbles by rolling a pipette or roller over the gel-membrane sandwich. |
Experimental Protocols
Standard Western Blot Workflow
This protocol provides a general framework. Optimization is often required at multiple steps, particularly when assessing the effects of a compound like this compound.
References
- 1. Discovery of flavonoid-containing compound this compound as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 5. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Lupalbigenin
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Lupalbigenin. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure the compound's stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] To minimize degradation, it is also advisable to protect it from light and moisture. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation. Under these conditions, the solid compound can be stable for up to three years.[1]
Q2: How should I store this compound in solution?
Suppliers do not recommend long-term storage of this compound in solution.[1] For optimal results, it is best to prepare solutions fresh for each experiment. If short-term storage is unavoidable, prepare stock solutions in a suitable solvent like DMSO, aliquot into small, single-use volumes, and store at -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles and limits the exposure of the entire stock to air and potential contaminants.
Q3: My this compound powder, which was off-white, has turned yellowish. Can I still use it?
A noticeable color change in the solid compound often indicates degradation, likely due to oxidation or exposure to light. Phenolic compounds, including flavonoids like this compound, are susceptible to such changes.[2] Using a degraded compound can lead to inaccurate and unreliable experimental results. It is strongly recommended to discard the discolored powder and use a fresh, properly stored batch.
Q4: I thawed my DMSO stock solution of this compound and noticed some precipitate. What should I do?
Precipitation can occur when solutions are stored at low temperatures. Gently warm the vial in a 37°C water bath and vortex thoroughly to help redissolve the compound. If the precipitate fully dissolves and the solution is clear, it is likely usable. However, if the precipitate does not go back into solution, it may indicate compound degradation or solvent evaporation, altering the concentration. In this case, the solution should be discarded.
Q5: What are the primary factors that cause this compound to degrade?
As a flavonoid, this compound's stability is sensitive to several environmental factors:
-
Temperature: Higher temperatures significantly accelerate the degradation of flavonoids.[3]
-
Light: Exposure to light, especially UV light, can induce photochemical degradation.
-
Oxygen: The phenolic hydroxyl groups in this compound's structure are susceptible to oxidation when exposed to air.
-
pH: Although specific data for this compound is limited, flavonoids are generally more stable in acidic conditions and can degrade rapidly in neutral or alkaline solutions.
-
Repeated Freeze-Thaw Cycles: These cycles can cause degradation and increase the risk of moisture condensation and contamination.
Data Presentation: Storage & Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 Years | Store in a tightly sealed, amber vial. Protect from light and moisture. Consider flushing with inert gas. |
| In Solution (DMSO) | -80°C | Short-term only | Not recommended for long-term storage. Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: Example Data from a Stability Study
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| Solid, -20°C, Dark | 0 Months | 99.5% | Off-white powder |
| 12 Months | 99.3% | No change | |
| 24 Months | 99.1% | No change | |
| Solution (DMSO), -20°C | 0 Days | 99.5% | Clear solution |
| 7 Days | 97.2% | Slight yellowing | |
| 30 Days | 91.5% | Noticeable yellowing, minor precipitate | |
| Solution (DMSO), 4°C | 0 Days | 99.5% | Clear solution |
| 7 Days | 92.1% | Significant yellowing | |
| 30 Days | 78.4% | Dark yellow, visible degradation products |
Experimental Protocols
Protocol for Assessing this compound Stability via HPLC
Objective: To quantify the degradation of this compound over time under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
HPLC-grade Dimethyl Sulfoxide (DMSO)
-
HPLC-grade Methanol and water
-
Acetic acid or other modifier for mobile phase
-
2 mL amber glass HPLC vials with caps
-
Calibrated analytical balance and micropipettes
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution (T=0): Accurately weigh and dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). This is your baseline (T=0) reference.
-
Sample Aliquoting and Storage:
-
Dilute the stock solution to a working concentration (e.g., 1 mM) using DMSO.
-
Dispense the working solution into multiple amber HPLC vials.
-
Prepare several sets of these vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, Room Temperature; protected from light vs. exposed to light).
-
-
Time Point Analysis: At designated time points (e.g., Day 0, Day 3, Day 7, Day 14, Day 30), retrieve one vial from each storage condition.
-
HPLC Analysis:
-
Allow the sample to reach room temperature.
-
Further dilute the sample with the mobile phase to a concentration suitable for the HPLC detector's linear range.
-
Inject the sample into the HPLC system. A common method for flavonoid analysis involves a gradient elution with a mobile phase of methanol and acidified water.
-
Monitor the elution at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each sample.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area of the T=0 sample using the formula: Purity (%) = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Inhibitory action of this compound on the EGFR pathway.
References
Technical Support Center: Troubleshooting Poor Bioavailability of Lupalbigenin in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Lupalbigenin in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and offer structured solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high potency in vitro but has very low plasma concentrations after oral administration in rats. What are the likely reasons?
A1: Low oral bioavailability of a potent compound like this compound, a prenylated isoflavone, is often multifactorial. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
Extensive First-Pass Metabolism: this compound may be rapidly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While experimental data for this compound is limited, we can estimate its properties based on its structure and data from similar flavonoids. These properties are critical for understanding its biopharmaceutical behavior.
| Property | Estimated Value/Information | Implication for Bioavailability |
| Molecular Weight | 422.48 g/mol | Moderate size, generally favorable for passive diffusion. |
| Aqueous Solubility | Very low (predicted) | Poor dissolution in the GI tract is a major hurdle for absorption. |
| logP (Lipophilicity) | High (predicted) | High lipophilicity can lead to poor aqueous solubility and potential trapping in lipid membranes, but may favor passive diffusion across cell membranes if the compound can first dissolve. |
| pKa | Weakly acidic (due to phenolic hydroxyl groups) | The ionization state in the GI tract will affect its solubility and permeability. In the acidic environment of the stomach, it will be largely unionized, favoring permeation but not dissolution. In the more neutral pH of the intestine, it may be partially ionized, which could increase solubility but decrease passive permeability. |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] | Useful for in vitro stock solution preparation but does not reflect physiological solubility. |
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the challenges of poor solubility and enhance the oral bioavailability of this compound:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve solubility and potentially enhance lymphatic absorption, bypassing first-pass metabolism.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and addressing the poor oral bioavailability of this compound.
Problem 1: Inconsistent or highly variable plasma concentrations of this compound between individual animals.
-
dot
Caption: Troubleshooting workflow for high variability.
Problem 2: Very low or undetectable plasma concentrations of this compound after oral administration.
-
dot
Caption: Diagnostic workflow for low bioavailability.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add this compound (e.g., 10 µM in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Efflux Ratio Calculation: The efflux ratio (PappB-A / PappA-B) is calculated. A ratio > 2 suggests the involvement of active efflux.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: Metabolic Stability in Rat Liver Microsomes
Objective: To evaluate the susceptibility of this compound to phase I and phase II metabolism.
Methodology:
-
Incubation Mixture:
-
Rat liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (e.g., 1 µM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (for phase I metabolism)
-
UDPGA (for phase II glucuronidation) can be included in a separate or combined assay.
-
-
Procedure:
-
Pre-incubate the microsomes and this compound at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated as (0.693 / t1/2) / (mg microsomal protein/mL).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration.
Methodology:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Formulation: this compound suspended in a vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single oral dose of the this compound formulation via gavage (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract this compound from plasma samples (e.g., by protein precipitation with acetonitrile) and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
Signaling and Metabolic Pathways
-
dot
Caption: Factors affecting this compound's oral bioavailability.
References
Minimizing degradation of Lupalbigenin during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Lupalbigenin during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: this compound, a flavonoid, is susceptible to degradation due to several factors, including:
-
High Temperatures: Thermal stress can lead to the breakdown of the molecular structure.
-
Extreme pH: Both acidic and alkaline conditions can catalyze degradation reactions.
-
Oxidation: Exposure to oxygen, especially in the presence of light and certain enzymes, can lead to oxidative degradation.
-
Light Exposure: UV and visible light can promote photodegradation.
-
Choice of Solvent: The polarity and reactivity of the extraction solvent can influence stability.
Q2: What are the visible signs of this compound degradation in an extract?
A2: Degradation may be indicated by a change in the color of the extract, the formation of precipitates, or a decrease in the expected biological activity. However, the most reliable way to assess degradation is through analytical techniques like HPLC or LC-MS, which can reveal a decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.
Q3: Are there any recommended "green" extraction techniques that can help minimize degradation?
A3: Yes, several environmentally friendly extraction methods can reduce the risk of degradation by operating at lower temperatures and reducing the use of harsh organic solvents. These include:
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, often at lower temperatures than conventional methods.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, which can be faster and more efficient, but temperature control is crucial.
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent, which allows for extraction at low temperatures.
Q4: How can I prevent oxidative degradation of this compound?
A4: To minimize oxidation, consider the following:
-
Work in an Inert Atmosphere: Purge solvents and extraction vessels with an inert gas like nitrogen or argon.
-
Use Antioxidants: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.
-
Protect from Light: Use amber glassware or cover your extraction setup to block out light.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound | Degradation during extraction. | Optimize extraction parameters: lower the temperature, use a neutral pH solvent, and protect from light. Consider using a milder extraction technique like UAE or maceration. |
| Inefficient extraction. | Ensure the plant material is finely ground to increase surface area. Optimize the solvent-to-solid ratio and extraction time. Consider using a combination of solvents with different polarities. | |
| Appearance of unknown peaks in HPLC/LC-MS chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Modify extraction conditions to minimize their formation (see above). Use LC-MS/MS to help elucidate the structures of the unknown compounds. |
| Inconsistent results between batches | Variability in extraction conditions. | Standardize all extraction parameters, including temperature, time, solvent composition, and pH. Ensure consistent quality of the plant material. |
| Degradation during storage of extracts. | Store extracts at low temperatures (-20°C or -80°C) in airtight, amber vials, and under an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound with Minimized Degradation
-
Sample Preparation: Grind dried and powdered stems of Derris scandens to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Use 80% ethanol in deionized water. To minimize oxidation, degas the solvent by sonicating for 15 minutes and then bubbling nitrogen gas through it for 10 minutes. Optionally, add an antioxidant like ascorbic acid (0.1% w/v).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL amber glass flask.
-
Add 100 mL of the prepared solvent.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 40°C and the ultrasonic frequency to 40 kHz.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Drying and Storage:
-
Dry the crude extract in a vacuum oven at 40°C to a constant weight.
-
Store the dried extract in an airtight, amber-colored container at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Ramp to 90% Acetonitrile
-
25-30 min: Hold at 90% Acetonitrile
-
30-35 min: Return to 10% Acetonitrile
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 260 nm).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve for quantification.
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids (General)
| Extraction Method | Typical Temperature Range (°C) | Typical Extraction Time | Advantages | Disadvantages |
| Maceration | 20 - 40 | 12 - 72 hours | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume required. |
| Soxhlet Extraction | Boiling point of solvent | 6 - 24 hours | Efficient, requires less solvent than maceration. | High temperature can cause degradation. |
| Ultrasound-Assisted Extraction (UAE) | 25 - 60 | 15 - 60 minutes | Fast, efficient, lower temperatures. | Can generate localized high temperatures if not controlled. |
| Microwave-Assisted Extraction (MAE) | 40 - 100 | 5 - 30 minutes | Very fast, efficient, less solvent. | Potential for thermal degradation if not carefully controlled. |
| Supercritical Fluid Extraction (SFE) | 35 - 60 | 30 - 120 minutes | Low temperatures, "green" solvent (CO2), selective. | High initial equipment cost. |
Visualizations
Caption: Workflow for this compound extraction with key steps for minimizing degradation.
Caption: Factors leading to the degradation of this compound.
Selecting appropriate controls for Lupalbigenin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lupalbigenin. The information is designed to address specific issues that may be encountered during experiments, with a focus on the critical aspect of selecting appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is the first and most essential control to include in any this compound experiment?
A1: The most critical control is the vehicle control . This compound, like many flavonoids, is often dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) before being added to cell culture media.[1][2] The vehicle control consists of treating cells with the same concentration of the vehicle (e.g., DMSO) used in the experimental group, but without this compound.[1] This is crucial because solvents like DMSO can have biological effects on their own, including altering gene expression, affecting cell proliferation, and inducing differentiation.[1] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound when they are, in fact, a side effect of the solvent.
Q2: How do I select an appropriate negative control for my this compound experiment?
A2: An appropriate negative control serves as a baseline to demonstrate that the experimental setup is not producing a false positive result. In the context of this compound experiments, the following can be used as negative controls:
-
Untreated Control: This group of cells receives only fresh culture medium and no treatment. It represents the normal physiological state of the cells under your experimental conditions.
-
Vehicle Control: As mentioned in Q1, this is essential to isolate the effects of this compound from its solvent.[1]
For some experiments, you might also consider a structural analogue of this compound that is known to be inactive for the pathway you are studying. However, identifying a truly "inactive" analogue can be challenging.
Q3: What are suitable positive controls when investigating the anti-cancer effects of this compound?
A3: A positive control is a treatment that is known to produce the expected effect and confirms that your experimental system is working correctly. Since this compound has been shown to inhibit the EGFR/ERK1/2 and PI3K/AKT signaling pathways, suitable positive controls would be well-characterized inhibitors of these pathways.
| Pathway Target | Positive Control Examples |
| EGFR | Gefitinib, Erlotinib (small molecule inhibitors), Cetuximab (monoclonal antibody) |
| PI3K/AKT | Wortmannin, LY294002 (PI3K inhibitors), MK-2206 (AKT inhibitor) |
| NF-κB | BAY 11-7082, Parthenolide |
| Apoptosis Induction | Staurosporine, Doxorubicin |
The choice of positive control should be guided by the specific endpoint you are measuring (e.g., inhibition of protein phosphorylation, induction of apoptosis).
Q4: I'm studying the anti-inflammatory effects of this compound. What would be a good positive control?
A4: this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. Therefore, a suitable positive control would be a known inhibitor of the NF-κB pathway. For example, if you are using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages, you could use an inhibitor like BAY 11-7082 as a positive control to demonstrate that your assay can detect the inhibition of NF-κB activation.
Troubleshooting Guide
Problem 1: My vehicle control (e.g., DMSO) is showing a significant biological effect compared to the untreated control.
-
Cause: The concentration of the vehicle may be too high and causing cellular stress or other off-target effects.
-
Solution:
-
Lower the Vehicle Concentration: Aim for a final concentration of DMSO at or below 0.1% in your cell culture medium. This may require preparing a more concentrated stock solution of this compound.
-
Perform a Dose-Response Curve for the Vehicle: Test a range of vehicle concentrations on your cells to determine the highest concentration that does not cause a significant effect on the endpoint you are measuring.
-
Consider an Alternative Solvent: If DMSO toxicity is a persistent issue, you could explore other less toxic solvents, although this may require solubility testing for this compound.
-
Problem 2: I am not observing the expected inhibitory effect of this compound on my target pathway (e.g., EGFR phosphorylation).
-
Cause: There are several potential reasons for this, ranging from experimental setup to the specifics of your biological system.
-
Troubleshooting Steps:
-
Verify Your Positive Control: Did your positive control (e.g., a known EGFR inhibitor) work as expected? If not, there may be an issue with your assay system (e.g., antibody quality in a western blot, reagent stability).
-
Check the this compound Concentration: Are you using a concentration of this compound that has been shown to be effective in similar studies? You may need to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
-
Confirm Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. Ensure that the cell line you are using expresses the target protein (e.g., EGFR) and is known to be sensitive to its inhibition.
-
Review Your Experimental Protocol: Double-check all steps of your protocol, including incubation times, reagent concentrations, and buffer compositions. For techniques like western blotting, common issues include inefficient protein transfer, improper antibody dilutions, and inadequate washing.
-
Problem 3: I am seeing inconsistent results between experiments.
-
Cause: Inconsistency can arise from a variety of factors, including cell passage number, reagent variability, and subtle differences in experimental execution.
-
Solutions:
-
Standardize Your Protocol: Ensure that you are using a detailed and consistent protocol for all experiments.
-
Use Cells at a Consistent Passage Number: Cell characteristics can change over time in culture. Use cells within a defined passage number range for all your experiments.
-
Aliquot Reagents: To avoid repeated freeze-thaw cycles, aliquot your stock solutions of this compound, antibodies, and other critical reagents.
-
Perform Biological and Technical Replicates: Biological replicates (repeating the experiment on different days with fresh cell preparations) and technical replicates (multiple measurements of the same sample) are essential for ensuring the reliability of your data.
-
Experimental Protocols
Detailed Methodology: Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR.
-
Cell Culture and Treatment:
-
Seed your chosen cancer cell line (e.g., A549, a non-small cell lung cancer line) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal levels of EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or the appropriate controls for 2-4 hours.
-
Untreated Control: Serum-free media only.
-
Vehicle Control: Serum-free media with the same concentration of DMSO as the highest this compound treatment.
-
Positive Control: Serum-free media with a known EGFR inhibitor (e.g., 1 µM Gefitinib).
-
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a housekeeping protein like GAPDH or β-actin.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Phenotypes in Lupalbigenin-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes encountered during in vitro experiments with Lupalbigenin.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a flavonoid compound that has demonstrated anti-cancer and anti-inflammatory properties. Its primary mechanisms of action include:
-
Inhibition of Cancer Cell Growth: this compound has been shown to decrease the viability of various cancer cell lines, including lung and breast cancer.[1][2]
-
Induction of Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells.[1]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, preventing cancer cells from proliferating.[3]
-
Inhibition of Signaling Pathways: this compound is known to suppress key signaling pathways involved in cell survival and proliferation, such as the EGFR, ERK1/2, and AKT pathways.[4] It also down-regulates survival proteins like B-cell lymphoma 2 (BCL-2).
-
Anti-inflammatory Effects: this compound can inhibit inflammatory responses in cells like macrophages.
Q2: What are the expected results of this compound treatment in cancer cell lines?
Based on its known mechanisms, the expected outcomes of treating cancer cells with this compound are typically a dose-dependent decrease in cell viability and proliferation, and an increase in apoptosis and cell cycle arrest at specific phases.
Q3: Are there any known unexpected or paradoxical effects of this compound?
While specific documentation on paradoxical effects of this compound is limited, flavonoids as a class of compounds can sometimes exhibit biphasic or "hormetic" dose-responses. This means that at very low concentrations, an unexpected increase in cell proliferation or viability might be observed, while higher concentrations lead to the expected inhibitory effects. Such paradoxical reactions are not uncommon in pharmacology.
Troubleshooting Guides for Unexpected Phenotypes
This section addresses specific unexpected experimental outcomes and provides a systematic approach to troubleshooting.
Unexpected Outcome 1: Increased Cell Viability at Low Concentrations (Hormesis)
Description: You observe a statistically significant increase in cell viability or proliferation at low doses of this compound, followed by the expected decrease at higher concentrations, creating a U-shaped or J-shaped dose-response curve.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Hormetic Effect | This may be a genuine biological phenomenon. Flavonoids can sometimes have stimulatory effects at low concentrations. To confirm, repeat the experiment with a finer dilution series at the low concentration range. |
| Compound Precipitation/Instability | High concentrations of the compound may precipitate, interfering with assay readings. Visually inspect wells for precipitates. Prepare fresh serial dilutions for each experiment and ensure complete solubilization. |
| Assay Interference | The compound may directly interact with the assay reagents (e.g., reducing MTT reagent). Run a cell-free control with media, this compound, and the assay reagent to check for direct chemical reactions. |
| Inaccurate Cell Seeding | Uneven cell distribution can lead to variability. Ensure thorough mixing of the cell suspension before and during plating. |
| Solvent (e.g., DMSO) Effects | The solvent used to dissolve this compound might have effects at different concentrations. Maintain a consistent, low, and non-toxic final solvent concentration across all wells, including controls. |
Experimental Workflow for Investigating Unexpected Increase in Cell Viability:
Caption: Troubleshooting workflow for an unexpected increase in cell viability.
Unexpected Outcome 2: Cells Stop Proliferating but Do Not Undergo Apoptosis
Description: You observe a plateau in cell number or a G1/G2 cell cycle arrest, but common apoptosis markers (e.g., Annexin V staining, caspase activation) are negative.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Induction of Cellular Senescence | This compound may be inducing a state of irreversible cell cycle arrest known as senescence. This is a known outcome for some anti-cancer agents. |
| Suboptimal Apoptosis Assay Conditions | The timing of the assay may be off, or the assay itself may not be sensitive enough. Perform a time-course experiment to detect apoptosis at different time points. Use a secondary, different apoptosis assay (e.g., TUNEL assay) to confirm. |
| Cell Line-Specific Resistance | The cell line may have a defect in the apoptotic machinery. Use a positive control for apoptosis (e.g., staurosporine) to ensure the cells are capable of undergoing apoptosis and that the assay is working. |
| Incorrect Drug Concentration | The concentration of this compound may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). Test a wider range of concentrations. |
Experimental Workflow to Differentiate Senescence from Apoptosis Resistance:
Caption: Differentiating between senescence and apoptosis resistance.
Unexpected Outcome 3: Initial Response Followed by Regrowth (Resistance)
Description: After initial treatment with this compound and a decrease in cell viability, the cell population begins to recover and proliferate despite the continued presence of the compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Acquired Drug Resistance | A subpopulation of cells may have developed resistance to this compound. This is a common challenge with anti-cancer therapies. |
| Compound Degradation | This compound may not be stable in the cell culture medium over long incubation periods. Replenish the medium with fresh this compound at regular intervals. |
| Heterogeneous Cell Population | The initial cell line may contain a mix of sensitive and resistant cells. Consider single-cell cloning to establish a uniformly sensitive population for baseline experiments. |
| Activation of Compensatory Signaling Pathways | Cells may adapt by upregulating alternative survival pathways. |
Signaling Pathway Implicated in this compound Action and Potential Resistance:
Caption: this compound signaling and potential resistance pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest at the desired time point.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase and PI Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Proteins
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-AKT, p-ERK, total EGFR, total AKT, total ERK, BCL-2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Discovery of flavonoid-containing compound this compound as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lupalbigenin Cytotoxicity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of Lupalbigenin at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a flavonoid compound, specifically a prenylated isoflavone, extracted from plants such as Derris scandens. Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. It has been shown to suppress key survival signaling pathways, including the EGFR/ERK1/2 and PI3K/AKT pathways, leading to the downregulation of anti-apoptotic proteins like BCL-2.[1][2][3][4]
Q2: At what concentrations does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound is cell-type dependent. For example, in H460 human lung cancer cells, significant cytotoxicity is observed at concentrations greater than 20 μM, with apoptosis increasing at concentrations between 40-100 μM.[1] It is crucial to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line of interest.
Q3: Why am I observing high cytotoxicity even at concentrations reported as non-toxic in the literature?
A3: Discrepancies in cytotoxicity can arise from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Solubility Issues: this compound has low aqueous solubility. Poorly dissolved compound can precipitate in the culture medium, leading to inaccurate concentrations and non-specific cytotoxic effects.
-
High DMSO Concentration: If using a high concentration of a this compound stock solution in DMSO, the final concentration of DMSO in the culture medium may be toxic to the cells.
-
Incubation Time: Longer exposure times can lead to increased cytotoxicity.
Q4: How can I improve the solubility of this compound for my experiments?
A4: Like many flavonoids, this compound's solubility can be enhanced. For in vitro assays, preparing a high-concentration stock solution in dimethyl sulfoxide (DMSO) is a standard method. When diluting the DMSO stock in your aqueous culture medium, do so in a stepwise manner to prevent precipitation. For other applications, formulation strategies such as the use of cyclodextrins or nanoformulations have been shown to improve the solubility of similar flavonoids.
Q5: Is the cytotoxicity of this compound at high concentrations related to off-target effects?
A5: At high concentrations, flavonoids can exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS). This increase in ROS can induce oxidative stress and contribute to cytotoxicity that may be independent of its primary intended targets.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or Poor Reproducibility
| Possible Cause | Suggested Solution |
| Compound Precipitation | Prepare a fresh stock solution of this compound in DMSO. Ensure complete dissolution before diluting in culture medium. Perform serial dilutions to minimize precipitation. Visually inspect the medium for any signs of precipitation after adding the compound. |
| High Final DMSO Concentration | Calculate the final percentage of DMSO in your culture medium. This should ideally be below 0.1%, although some cell lines can tolerate up to 0.5%. Always include a vehicle control with the same final DMSO concentration to assess the solvent's effect on cell viability. |
| Cell Line Sensitivity | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Extended Incubation Time | Optimize the incubation period. A shorter treatment duration may be sufficient to observe the desired biological effect without inducing excessive cytotoxicity. |
| Serum Protein Binding | Flavonoids can bind to proteins in the fetal bovine serum (FBS) of the culture medium, which can affect their bioavailability. Consider reducing the serum concentration during treatment, but be aware this can also impact cell health. |
Issue 2: Differentiating Specific Anti-Cancer Effects from General Cytotoxicity
| Possible Cause | Suggested Solution |
| ROS-Mediated Cytotoxicity | High concentrations of flavonoids can induce ROS production. To determine if this is the cause of cytotoxicity, co-treat the cells with an antioxidant such as N-acetylcysteine (NAC) (e.g., 1-5 mM). A reduction in cell death with NAC co-treatment suggests that the cytotoxicity is at least partially mediated by oxidative stress. |
| Off-Target Effects | At very high concentrations, it can be difficult to distinguish on-target from off-target effects. Correlate the cytotoxic effects with the modulation of this compound's known downstream targets (e.g., pAKT, pERK, BCL-2) via Western blot. If cytotoxicity occurs without a corresponding change in these markers, off-target effects may be responsible. |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Recommendation Level | Final DMSO Concentration | Notes |
| Ideal | < 0.1% | Generally considered safe for most cell lines with minimal impact on cell function. |
| Acceptable for Many Lines | ≤ 0.5% | Well-tolerated by many robust cell lines, but a vehicle control is essential. |
| Potentially Toxic | > 0.5% | May induce cytotoxicity or alter gene expression in sensitive cell lines. Requires careful validation. |
Table 2: Cytotoxicity Profile of this compound in H460 Human Lung Cancer Cells
| Concentration Range | Observed Effect | Reference |
| 0 - 20 µM | No significant cytotoxic effect. | |
| > 20 µM | Significant decrease in cell viability. | |
| 40 - 100 µM | Significant increase in apoptosis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes, appropriate cell culture medium.
-
Stock Solution Preparation (e.g., 20 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 20 mM stock solution (Molecular Weight of this compound: 406.47 g/mol ).
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration remains within the recommended limits (see Table 1).
-
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Mitigation of ROS-Induced Cytotoxicity with N-acetylcysteine (NAC)
-
Experimental Setup: Prepare plates with cells as you would for a standard cytotoxicity assay.
-
Co-treatment:
-
Control Group: Untreated cells.
-
Vehicle Control Group: Cells treated with the highest concentration of DMSO used.
-
This compound Group: Cells treated with various concentrations of this compound.
-
NAC Control Group: Cells treated with NAC alone (e.g., 5 mM).
-
Co-treatment Group: Cells treated with various concentrations of this compound in combination with a fixed concentration of NAC (e.g., 5 mM).
-
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability using an appropriate method (e.g., MTT assay). A significant increase in viability in the co-treatment group compared to the this compound-only group indicates ROS-mediated cytotoxicity.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: General workflow for in vitro cytotoxicity experiments.
References
Validation & Comparative
Lupalbigenin vs. Diclofenac: A Comparative Guide to Anti-Inflammatory Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of lupalbigenin, a naturally occurring prenylated isoflavone, and diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is based on available preclinical data to assist researchers in evaluating their potential as anti-inflammatory agents.
Executive Summary
This compound and diclofenac both exhibit significant anti-inflammatory effects but through distinct primary mechanisms. Diclofenac acts as a direct inhibitor of cyclooxygenase (COX) enzymes, with a preference for COX-2, thereby blocking the synthesis of prostaglandins. In contrast, this compound appears to exert its effects further upstream by inhibiting the NF-κB signaling pathway. This leads to a downstream reduction in the expression of key inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α.
While direct comparative studies are limited, this guide consolidates available quantitative data, outlines relevant experimental protocols, and visualizes the known signaling pathways to facilitate an evidence-based assessment of these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and diclofenac from various in vitro studies. It is important to note that the experimental conditions and cell types used in these studies may differ, warranting caution in direct comparisons.
| Parameter | This compound | Diclofenac |
| COX-1 Inhibition (IC50) | Data not available | 0.611 µM (human articular chondrocytes)[1] |
| COX-2 Inhibition (IC50) | Data not available (Inhibits protein expression) | 0.63 µM (human articular chondrocytes)[1] |
| COX-2 Protein Expression | Significant decrease at 1.25 µM and 2.5 µM in LPS-stimulated RAW 264.7 cells | Not applicable (direct enzyme inhibitor) |
| Prostaglandin E2 (PGE2) Inhibition | Data not available | IC50: 1.6 ± 0.02 nM (IL-1α-induced in human synovial cells) |
| TNF-α Protein Expression | Significant decrease at 1.25 µM and 2.5 µM in LPS-stimulated RAW 264.7 cells | Data not available |
| iNOS Protein Expression | Significant decrease at 1.25 µM and 2.5 µM in LPS-stimulated RAW 264.7 cells | Not applicable |
| NF-κB Translocation | Significantly decreased at 1.25 µM and 2.5 µM in LPS-stimulated RAW 264.7 cells | May inhibit TNF-α-induced NF-κB activation |
Signaling Pathways
The distinct mechanisms of action of this compound and diclofenac are depicted in the following signaling pathway diagrams.
References
Efficacy of Lupalbigenin compared to known EGFR inhibitors like lapatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of lupalbigenin, a naturally derived flavonoid, and lapatinib, a well-established synthetic EGFR inhibitor. The information is intended to assist researchers in evaluating these compounds for potential applications in cancer therapy, particularly in the context of EGFR-driven malignancies.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4][5] Consequently, EGFR has emerged as a key target for anticancer drug development.
Lapatinib is a potent, reversible, dual tyrosine kinase inhibitor (TKI) that targets both EGFR (HER1) and HER2. It is an established therapeutic agent for HER2-positive breast cancer. This compound, a flavonoid extracted from Derris scandens, has demonstrated preclinical anticancer activity, including the ability to suppress EGFR signaling pathways.
Comparative Efficacy: A Look at the Data
A direct quantitative comparison of the efficacy of this compound and lapatinib is challenging due to the limited availability of published IC50 values for this compound in EGFR-mutant cancer cell lines. However, we can compare their performance based on available data.
Table 1: In Vitro Efficacy of Lapatinib Against Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR/HER2 Status | Lapatinib IC50 (µM) | Reference |
| BT-474 | Breast Cancer | HER2+ | 0.046 | |
| SK-BR-3 | Breast Cancer | HER2+ | 0.079 | |
| HN5 | Head and Neck Cancer | EGFR Overexpressing | 0.17 (pEGFR) / 0.08 (pHER2) | |
| A-431 | Epidermoid Carcinoma | EGFR Overexpressing | Not Specified | |
| N87 | Gastric Cancer | HER2 Overexpressing | Not Specified | |
| A549 | Non-Small Cell Lung Cancer | EGFR Wild-Type | ~2.0 (after 72h) | |
| PC9 | Non-Small Cell Lung Cancer | EGFR delE746-A750 | 3.16 | |
| 11-18 | Non-Small Cell Lung Cancer | EGFR L858R | 2.57 |
Note on this compound: While specific IC50 values for this compound's inhibition of EGFR phosphorylation or cell viability in EGFR-mutant cell lines are not readily available in the reviewed literature, studies have shown that it can down-regulate pro-survival signaling proteins downstream of EGFR, such as pAKT and pERK, in human lung cancer cells. One study on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound induces apoptosis and cell cycle arrest. Further research is required to quantify its direct inhibitory effect on EGFR and its potency in various cancer cell lines.
Mechanism of Action
Lapatinib: A Dual EGFR/HER2 Tyrosine Kinase Inhibitor
Lapatinib functions as an ATP-competitive inhibitor at the tyrosine kinase domain of both EGFR and HER2. By binding to the intracellular domain of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathways inhibited by lapatinib are the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
This compound: An Emerging EGFR Pathway Inhibitor
This compound has been shown to suppress the EGFR signaling pathway, although its precise binding mechanism to EGFR is still under investigation. Studies indicate that it inhibits the phosphorylation of EGFR and downstream effectors like ERK1/2. This inhibition leads to the induction of G0/G1 cell cycle arrest and apoptosis. Furthermore, this compound has been observed to down-regulate the expression of key cell cycle proteins such as CDK4, CDK6, and cyclin D1, while increasing the expression of tumor suppressors like p27 and p53.
Signaling Pathway Overview
The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular fate. The following diagram illustrates the canonical EGFR pathway and the points of inhibition for both lapatinib and this compound.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or lapatinib (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to determine the effect of inhibitors on the phosphorylation status of EGFR and its downstream targets.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor at the desired concentration and time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-EGFR.
Caption: General workflow for Western blot analysis.
Conclusion
Lapatinib is a well-characterized dual EGFR/HER2 inhibitor with proven clinical efficacy and a substantial body of supporting preclinical data. This compound is an emerging natural compound with demonstrated activity against EGFR signaling pathways and cancer cell proliferation. While the current body of evidence for this compound is promising, further research, particularly studies that quantify its inhibitory potency (IC50 values) against a panel of cancer cell lines with defined EGFR mutation status, is crucial for a direct and comprehensive comparison with established inhibitors like lapatinib. Such data will be instrumental in determining the potential of this compound as a viable candidate for further development in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Natural Compounds in Triple-Negative Breast Cancer: A Comparative Guide
This guide provides a comparative framework for evaluating the in vivo therapeutic efficacy of investigational compounds against triple-negative breast cancer (TNBC). While the flavonoid Lupalbigenin has demonstrated promising cytotoxic and antimetastatic effects in in vitro studies using TNBC cell lines such as MDA-MB-231, publicly available in vivo validation data from animal models remains elusive.
To illustrate the required preclinical validation, this document presents a detailed analysis of Arnicolide D , a natural sesquiterpene lactone, for which in vivo data in an MDA-MB-231 xenograft model is available. This allows for a direct comparison with a standard-of-care chemotherapeutic agent, Docetaxel, providing a blueprint for the type of data necessary to advance novel compounds like this compound through the preclinical pipeline.
Comparative Efficacy of Arnicolide D vs. Docetaxel in a TNBC Xenograft Model
The following tables summarize the quantitative outcomes from an in vivo study evaluating Arnicolide D at two different doses against the standard chemotherapeutic agent, Docetaxel, in an MDA-MB-231 orthotopic xenograft mouse model.
Table 1: Antitumor Efficacy Based on Tumor Volume
| Treatment Group | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | ~70 | ~800 | 0% |
| Arnicolide D (25 mg/kg) | ~70 | ~519.2 | 35.1% |
| Arnicolide D (50 mg/kg) | ~70 | ~404.0 | 49.5% |
| Docetaxel (10 mg/kg) | ~70 | ~306.4 | 61.7% |
Data derived from a 22-day treatment period.[1]
Table 2: Antitumor Efficacy Based on Final Tumor Weight
| Treatment Group | Average Final Tumor Weight (g) | Tumor Weight Reduction (%) |
| Vehicle Control | ~0.85 | 0% |
| Arnicolide D (25 mg/kg) | ~0.64 | 24.7% |
| Arnicolide D (50 mg/kg) | ~0.50 | 41.0% |
| Docetaxel (10 mg/kg) | Not Reported | Not Reported |
Tumors were excised and weighed at the end of the 22-day treatment period.[1]
Table 3: Systemic Toxicity Assessment via Body Weight Monitoring
| Treatment Group | Initial Average Body Weight (g) | Final Average Body Weight (g) | Change in Body Weight (%) |
| Vehicle Control | ~21.5 | ~22.5 | +4.6% |
| Arnicolide D (25 mg/kg) | ~21.5 | ~22.0 | +2.3% |
| Arnicolide D (50 mg/kg) | ~21.5 | ~22.0 | +2.3% |
| Docetaxel (10 mg/kg) | ~21.5 | ~21.0 | -2.3% |
Body weight was monitored throughout the 22-day study as an indicator of systemic toxicity.[1]
Detailed Experimental Protocols
The methodologies below are based on the published in vivo study of Arnicolide D.[1]
Cell Line and Culture
-
Cell Line: MDA-MB-231 (Human Triple-Negative Breast Adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ humidified incubator.
Orthotopic Xenograft Mouse Model
-
Animal Strain: Female BALB/c nude mice (athymic).
-
Cell Inoculation: 5 x 10⁶ MDA-MB-231 cells were injected into the fourth mammary fat pad of each mouse.
-
Tumor Growth: Tumors were allowed to grow for two weeks until an average volume of approximately 70 mm³ was reached.
Treatment Regimen
-
Randomization: Mice were randomly divided into four treatment groups (n=6 per group).
-
Vehicle Control: Administered orally (p.o.) daily with a solution of 0.5% CMCNa and 1% Tween-80.
-
Arnicolide D Groups:
-
Low Dose (AD-LD): 25 mg/kg, administered orally, daily.
-
High Dose (AD-HD): 50 mg/kg, administered orally, daily.
-
-
Positive Control:
-
Docetaxel: 10 mg/kg, administered via intraperitoneal (i.p.) injection, once per week.
-
-
Treatment Duration: 22 days.
Data Collection and Analysis
-
Tumor Measurement: Tumor size was measured every two to three days using calipers. Tumor volume was calculated using the formula: Volume = (Length × Width²) / 2.
-
Body Weight: Mouse body weight was recorded every two to three days to monitor for signs of systemic toxicity.
-
Endpoint Analysis: At day 22, mice were sacrificed, and tumors were excised and weighed.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the investigational compound based on preclinical findings.
Caption: Workflow for TNBC xenograft model creation, treatment, and analysis.
Caption: Arnicolide D inhibits key survival pathways, leading to apoptosis.
References
Unveiling the Molecular Tussle: A Guide to Confirming Lupalbigenin's Protein Binding Sites
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic compound is paramount. Lupalbigenin, a flavonoid showing promise in cancer research, is known to impact cellular signaling pathways, but definitive confirmation of its direct binding targets and specific binding sites remains an area of active investigation. This guide provides a comparative framework of established experimental approaches to elucidate and validate the binding of this compound to its target proteins, offering detailed protocols and data presentation formats to aid in this critical phase of drug discovery.
While direct experimental data on this compound's binding affinity is not yet widely published, its observed inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and downstream ERK1/2 signaling pathways strongly suggest a direct interaction.[1] This guide will therefore use the EGFR pathway as a primary example and draw comparisons with other flavonoids for which binding data is available.
Comparative Binding Affinity of Flavonoids to Target Proteins
To provide a quantitative perspective, the following table summarizes the binding affinities of various flavonoids to their respective target proteins, as determined by different biophysical methods. This data serves as a valuable reference for what might be expected in similar studies with this compound.
| Flavonoid | Target Protein | Method | Binding Affinity (Kd) |
| Tupichinols E | EGFR Tyrosine Kinase | Molecular Docking | - |
| Pelargonin | HER2 | Molecular Docking | - |
| Cyanidin-3-(6-acetylglucoside) | EGFR | Molecular Docking | - |
| Flavonoid M2F2 | MEK2 | Molecular Docking | -11.1 kcal/mol (Binding Energy) |
| Myricetin, Quercetin, Resveratrol, Daidzein, Delphinidin | MEK1 | Various | - |
Note: Molecular docking provides a binding energy score rather than a dissociation constant (Kd). A lower binding energy indicates a stronger predicted interaction. The binding of several flavonoids to MEK1 has been noted, though specific Kd values were not provided in the cited source.[2]
Experimental Protocols for Target Validation
To definitively confirm the binding of this compound to a target protein, such as EGFR, and determine the binding affinity, a combination of orthogonal experimental methods is recommended. Here, we detail the protocols for three widely accepted techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Microscale Thermophoresis (MST).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target engagement in a cellular context. It relies on the principle that a protein's thermal stability is altered upon ligand binding.[3][4][5]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells known to express the target protein (e.g., A549 cells for EGFR) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: After treatment, wash the cells with PBS and then heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody against the target protein (e.g., anti-EGFR). The band intensity is quantified.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, binding.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies protein targets of small molecules by observing their increased resistance to proteolysis upon ligand binding.
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a total protein lysate from cells expressing the target protein.
-
This compound Incubation: Incubate aliquots of the cell lysate with different concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time to allow for protein digestion. The concentration of the protease and the digestion time should be optimized to achieve partial digestion in the control sample.
-
Quenching the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis by SDS-PAGE and Western Blot: Separate the protein fragments by SDS-PAGE and visualize the target protein using a specific antibody via Western blot.
-
Data Interpretation: A decrease in the degradation of the target protein in the presence of this compound, observed as a more intense band on the Western blot compared to the control, indicates that this compound binds to and protects the protein from proteolysis.
Microscale Thermophoresis (MST)
MST is a highly sensitive biophysical technique used to quantify biomolecular interactions in solution by measuring the directed movement of molecules in a microscopic temperature gradient.
Experimental Protocol:
-
Protein Labeling: The target protein is typically labeled with a fluorescent dye. If the protein has intrinsic fluorescence (e.g., tryptophan), labeling may not be necessary.
-
Serial Dilution of Ligand: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Binding Reaction: Mix a constant concentration of the fluorescently labeled target protein with the different concentrations of this compound.
-
Capillary Loading: Load the samples into glass capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient within the capillaries. The instrument measures the change in fluorescence as the molecules move along this gradient.
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the this compound concentration. The resulting binding curve is then fitted to a suitable model to determine the dissociation constant (Kd), which quantifies the binding affinity.
Visualizing the Path to Confirmation
To better illustrate the workflow and underlying biological context, the following diagrams are provided.
Caption: Workflow for this compound's target binding confirmation.
References
- 1. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
Comparative analysis of Lupalbigenin's effect on wild-type vs. mutant EGFR
A Comparative Analysis of Lupalbigenin's Effect on Wild-Type vs. Mutant EGFR
A Guideline for Researchers in Drug Development
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have shown significant success, the emergence of mutations in the EGFR gene often leads to drug resistance. This necessitates the discovery of novel inhibitors effective against both wild-type (WT) and mutant forms of EGFR. This compound, a flavonoid compound extracted from Derris scandens, has demonstrated potential as an anti-cancer agent. This guide provides a comparative analysis of this compound's effect on wild-type versus mutant EGFR, summarizing available data and providing detailed experimental protocols to facilitate further research.
Recent studies indicate that this compound is particularly potent in inhibiting the viability of various cancer cell lines with uncommon EGFR mutations, specifically those with exon 20 insertions (Ex20ins).[1] Molecular docking studies have confirmed that this compound can effectively bind to the key target EGFR.[1] Mechanistic investigations have revealed that this compound suppresses EGFR phosphorylation and downstream signaling pathways, such as the ERK1/2 pathway, in cells expressing EGFR Ex20ins mutations.[1] This inhibition of critical survival pathways ultimately leads to the activation of the intrinsic apoptotic pathway.[1]
While these findings highlight the promise of this compound for treating cancers with specific EGFR mutations, a direct quantitative comparison of its inhibitory activity (e.g., IC50 values) on wild-type EGFR versus a broad panel of mutant EGFR variants is not yet available in publicly accessible literature. Such data is crucial for a comprehensive understanding of its selectivity and potential therapeutic window.
Data Presentation: A Template for Comparative Analysis
To facilitate a direct comparison, the following table provides a template for summarizing key quantitative data. Researchers are encouraged to populate this table as data becomes available.
| Parameter | This compound | Control Inhibitor (e.g., Osimertinib) | Reference |
| Binding Affinity (Kd, nM) | |||
| Wild-Type EGFR | Data not available | ||
| L858R Mutant EGFR | Data not available | ||
| Exon 19 Deletion Mutant EGFR | Data not available | ||
| T790M Mutant EGFR | Data not available | ||
| Exon 20 Insertion Mutant EGFR | Data not available | ||
| In Vitro Kinase Assay (IC50, nM) | |||
| Wild-Type EGFR | Data not available | ||
| L858R Mutant EGFR | Data not available | ||
| Exon 19 Deletion Mutant EGFR | Data not available | ||
| T790M Mutant EGFR | Data not available | ||
| Exon 20 Insertion Mutant EGFR | Data not available | ||
| Cellular Potency (IC50, µM) | |||
| Cell Line (WT EGFR) | Data not available | ||
| Cell Line (L858R) | Data not available | ||
| Cell Line (Exon 19 Del) | Data not available | ||
| Cell Line (T790M) | Data not available | ||
| Cell Line (Exon 20 Ins) | Data not available | ||
| Inhibition of EGFR Phosphorylation (IC50, µM) | |||
| Cell Line (WT EGFR) | Data not available | ||
| Cell Line (Mutant EGFR) | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future studies on this compound and other potential EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines expressing either wild-type or mutant EGFR.
Materials:
-
Cancer cell lines (e.g., A549 for WT EGFR, H1975 for L858R/T790M)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
EGFR Phosphorylation Western Blot
This protocol is used to determine the effect of this compound on the phosphorylation of EGFR.
Materials:
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH).
In Vitro EGFR Kinase Assay
This protocol is used to directly measure the inhibitory effect of this compound on the enzymatic activity of purified wild-type and mutant EGFR kinase domains.
Materials:
-
Recombinant human EGFR (wild-type and mutant) kinase domains
-
This compound
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the recombinant EGFR kinase, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence generated from the conversion of ADP to ATP).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating EGFR inhibitors.
References
Validating the Antibacterial Spectrum of Lupalbigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Lupalbigenin against a panel of clinically relevant bacteria. The data presented is supported by established experimental protocols to facilitate its validation and application in further research and drug development endeavors.
Executive Summary
This compound, a prenylated isoflavone, demonstrates notable antibacterial activity, primarily attributed to its ability to disrupt bacterial cell membranes. This guide summarizes the available data on its antibacterial spectrum and compares its efficacy with standard-of-care antibiotics. While this compound shows promise, particularly against certain Gram-positive bacteria, further research is required to fully elucidate its spectrum of activity and clinical potential.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains compared to standard antibiotics. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available | 0.5 - 2.0 | 0.25 - 1.0 | 0.12 - 1.0 |
| Escherichia coli | Data Not Available | - | ≤ 0.25 - 1.0 | 0.25 - 2.0 |
| Pseudomonas aeruginosa | Data Not Available | - | 0.25 - 1.0 | 0.5 - 4.0 |
| Enterococcus faecalis | Data Not Available | 1.0 - 4.0 | 0.5 - 2.0 | 4.0 - 128 |
| Klebsiella pneumoniae | Data Not Available | - | ≤ 0.25 - 1.0 | 0.25 - 2.0 |
| Acinetobacter baumannii | Data Not Available | - | 0.25 - 2.0 | 0.5 - 8.0 |
Note: The MIC values for standard antibiotics are presented as ranges, as they can vary depending on the specific strain and the testing methodology used. Currently, specific MIC values for this compound against this panel of bacteria are not publicly available in the searched literature. The antibacterial activity of prenylated isoflavones is recognized, particularly against Gram-positive bacteria like Staphylococcus aureus[1][2][3][4].
Mechanism of Action: Membrane Disruption
This compound exerts its antibacterial effect through the disruption of the bacterial cell membrane.[5] This mechanism is a common feature among certain antimicrobial compounds and offers a potential advantage in overcoming resistance mechanisms that target intracellular processes.
References
- 1. Antibacterial Activities of Prenylated Isoflavones from Maclura tricuspidata against Fish Pathogenic Streptococcus: Their Structure-Activity Relationships and Extraction Optimization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Total synthesis and antibacterial evaluation of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lupalbigenin with Other Natural Compounds from Derris scandens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derris scandens, a climbing shrub native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments, including muscle pain, inflammation, and cancer.[1] Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, with isoflavones being a predominant class.[2] Among these, Lupalbigenin has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-cancer properties.[3][4] This guide provides an objective, data-driven comparison of this compound with other notable natural compounds isolated from Derris scandens, focusing on their performance in preclinical studies.
Anti-Inflammatory Activity: this compound vs. Other Derris scandens Isoflavones
The anti-inflammatory potential of isoflavones from Derris scandens has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
A comparative study on the inhibition of NO production by various isoflavones from Derris scandens revealed the following order of potency: Genistein > This compound > Derrisisoflavone A > 6,8-diprenylgenistein.[5] While specific IC50 values from a single comparative study are not available, data from various studies provide insights into their relative efficacy.
| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly determined, but less potent than Genistein | |
| Genistein | Nitric Oxide (NO) Production | RAW 264.7 | ~50 - 69.4 | |
| Derrisisoflavone A | Nitric Oxide (NO) Production | RAW 264.7 | Not determined | |
| 6,8-diprenylgenistein | Nitric Oxide (NO) Production | RAW 264.7 | Not determined |
Note: IC50 values for Genistein are from separate studies and are provided for a general comparison of potency.
Anti-Cancer Activity: this compound vs. Other Derris scandens Compounds
Several compounds from Derris scandens have demonstrated cytotoxic activity against various cancer cell lines. A direct comparison of this compound and 5,7,4'-trihydroxy-6,8-diprenylisoflavone (TD) has been conducted on human breast cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) after 72h | Reference |
| This compound | MCF-7 (ER+) | 15.2 | |
| MDA-MB-231 (Triple Negative) | 12.8 | ||
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone (TD) | MCF-7 (ER+) | 18.5 | |
| MDA-MB-231 (Triple Negative) | 14.6 | ||
| Genistein | MCF-7 (ER+) | ~47.5 | |
| MDA-MB-231 (Triple Negative) | Not explicitly determined in the same study | ||
| Scandenone | Not determined | Not available | |
| Derrisisoflavone A | Not determined | Not available | |
| 6,8-diprenylgenistein | Not determined | Not available |
Note: The IC50 value for Genistein is from a separate study and is included for a broader context.
Signaling Pathways
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, this compound has been shown to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. It also decreases the phosphorylation of p38 and JNK in the MAPK pathway.
Caption: this compound's anti-inflammatory mechanism.
Anti-Cancer Signaling Pathway of this compound
In the context of non-small cell lung cancer (NSCLC), this compound has been shown to suppress the EGFR and ERK1/2 signaling pathways. By inhibiting the phosphorylation of EGFR and downstream effectors like ERK, this compound induces G0/G1 cell cycle arrest and apoptosis.
Caption: this compound's anti-cancer mechanism.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: MTT assay experimental workflow.
Detailed Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, TD) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant as a measure of NO production.
Workflow Diagram:
Caption: Nitric Oxide assay workflow.
Detailed Methodology:
-
Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a density of approximately 1-5 x 10⁵ cells per well and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production. The plate is then incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant and incubated for 10-15 minutes at room temperature in the dark.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Conclusion
This compound stands out as a highly promising bioactive compound from Derris scandens, demonstrating potent anti-inflammatory and anti-cancer activities. In head-to-head comparisons, it shows comparable or, in some cases, superior efficacy to other isoflavones from the same plant. Its mechanisms of action, involving the inhibition of key signaling pathways like NF-κB, MAPK, and EGFR, provide a solid foundation for its further investigation as a potential therapeutic agent. The experimental data presented here underscores the importance of continued research into the natural products of Derris scandens for the development of novel drugs for inflammatory diseases and cancer.
References
Structure-Activity Relationship of Lupalbigenin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lupalbigenin, a naturally occurring prenylated isoflavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anticancer and antibacterial effects. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationship (SAR) findings based on available experimental data. Due to a limited number of publicly available studies on a wide range of synthetic this compound analogs, this guide focuses on the comparison between this compound and its isomer, Isothis compound, and details the known mechanisms of action of the parent compound.
Data Presentation: Comparative Antibacterial Activity
The antibacterial properties of this compound and its structural isomer, Isothis compound, have been evaluated, providing preliminary insights into the SAR of this compound class. The following table summarizes the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains.
| Compound | Structure | Staphylococcus aureus (MRSA) ATCC43300 MIC (μg/mL) | Staphylococcus aureus ATCC29213 MIC (μg/mL) | Bacillus subtilis ATCC6633 MIC (μg/mL) |
| This compound | [Insert Image of this compound Structure Here] | 4 | 4 | 4 |
| Isothis compound | [Insert Image of Isothis compound Structure Here] | 8 | 8 | 8 |
| Vancomycin | N/A | 1 | 1 | 1 |
Data sourced from a study on the total synthesis and antibacterial evaluation of this compound and Isothis compound.
Key Observation: this compound consistently demonstrated twofold greater antibacterial activity compared to its isomer, Isothis compound, across the tested Gram-positive bacterial strains. This suggests that the specific arrangement of the prenyl groups on the isoflavone core is crucial for its antibacterial potency.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound and its analog was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300, Staphylococcus aureus ATCC29213, and Bacillus subtilis ATCC6633 were cultured in Mueller-Hinton Broth (MHB).
-
Compound Preparation: this compound and Isothis compound were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions were then prepared in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin was used as a positive control.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
EGFR/ERK1/2 Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
This compound has been shown to suppress the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is often dysregulated in NSCLC.[1]
Caption: this compound inhibits EGFR phosphorylation, leading to the downregulation of the downstream ERK1/2 signaling pathway and subsequent inhibition of cell proliferation and survival in NSCLC cells.[1]
Intrinsic Apoptosis Pathway in Breast Cancer
In breast cancer cells, this compound induces apoptosis through the intrinsic or mitochondrial pathway.[2] This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Caption: this compound induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[2]
Experimental Workflow: Synthesis of this compound
The total synthesis of this compound can be achieved from commercially available starting materials, providing a means to generate analogs for further SAR studies.[3]
Caption: A generalized workflow for the total synthesis of this compound, often starting from Genistein and involving key steps like prenylation and Claisen rearrangement.
Conclusion and Future Directions
The available data, though limited, suggests that the biological activity of this compound is sensitive to structural modifications. The superior antibacterial activity of this compound over its isomer, Isothis compound, underscores the importance of the specific positioning of the prenyl groups for potent bioactivity. The detailed mechanisms of action in cancer cells, involving the EGFR/ERK1/2 and intrinsic apoptosis pathways, provide a solid foundation for the rational design of novel analogs.
To advance the therapeutic potential of this compound, comprehensive SAR studies involving a broader range of synthetic analogs are imperative. Future research should focus on:
-
Systematic modification of the prenyl groups: Investigating the effects of varying the length, branching, and position of the prenyl chains.
-
Substitution on the isoflavone core: Exploring the impact of introducing different functional groups on the aromatic rings.
-
Quantitative analysis of a wider range of biological activities: Evaluating analogs against a broader panel of cancer cell lines and bacterial strains to establish a more complete SAR profile.
Such studies will be instrumental in identifying new analogs with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for the development of novel therapeutic agents based on the this compound scaffold.
References
- 1. Discovery of flavonoid-containing compound this compound as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and this compound, active components of Derris scandens, induce cell death on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and antibacterial evaluation of this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Flavonoids to Enhance Chemotherapy: A Comparative Guide to Lupalbigenin and Apigenin
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds when combined with conventional chemotherapy. Flavonoids, a class of plant secondary metabolites, have shown particular promise in sensitizing cancer cells to the cytotoxic effects of chemotherapy drugs. This guide provides a comparative assessment of two such flavonoids, Lupalbigenin and Apigenin, and their potential synergistic effects with common chemotherapeutic agents. While research on Apigenin is more extensive, the available data on this compound suggests a promising avenue for future investigation.
This compound: An Emerging Contender in Chemosensitization
This compound, a flavonoid extracted from Derris scandens, has demonstrated potential as an anti-cancer agent by sensitizing lung cancer cells to anoikis, a form of programmed cell death that is crucial for preventing metastasis.[1][2][3] While direct quantitative data on its synergistic effects with chemotherapy drugs is currently limited, its mechanism of action provides a strong rationale for its potential in combination therapies.
Mechanism of Action: Targeting Survival Pathways
Studies have shown that this compound down-regulates key survival signaling proteins, including protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK), as well as the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] These pathways are often hyperactivated in cancer cells, contributing to chemoresistance. By inhibiting these survival signals, this compound may lower the threshold for apoptosis induction by chemotherapy drugs.
-
Experimental Workflow for Assessing this compound's Effect on Anoikis
The following diagram illustrates a typical workflow to evaluate the anoikis-sensitizing activity of this compound.
Experimental workflow for assessing anoikis sensitization by this compound.
Apigenin: A Well-Established Synergistic Partner
Apigenin, a widely studied flavonoid found in various fruits and vegetables, has demonstrated significant synergistic effects with several chemotherapy drugs in multiple cancer types. Its ability to enhance the efficacy of chemotherapeutics like paclitaxel and doxorubicin is supported by a growing body of experimental data.
Synergistic Effects of Apigenin with Chemotherapy Drugs: Quantitative Data
The following table summarizes the synergistic effects of Apigenin in combination with paclitaxel and doxorubicin in different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Cell Line | Chemotherapy Drug | Apigenin Concentration | Chemotherapy Drug Concentration | Effect | Reference |
| HeLa (Cervical) | Paclitaxel | 15 µM | 4 nM | Synergistic pro-apoptotic effects | |
| A549 (Lung) | Paclitaxel | 15 µM | 4 nM | Enhanced cytotoxicity | |
| Hep3B (Liver) | Paclitaxel | 15 µM | 4 nM | Enhanced cytotoxicity | |
| MCF-7 (Breast) | Doxorubicin | 12.5 µM - 100 µM | 2 µM | Significant reduction in cell viability | |
| MDA-MB-231 (Breast) | Doxorubicin | 25 µM, 50 µM, 100 µM | 2 µM | Significant reduction in cell viability |
Experimental Protocols for Assessing Synergy
The synergistic effects of Apigenin and chemotherapy drugs are typically evaluated using the following experimental protocols:
-
Cell Viability Assay (MTT Assay): Cancer cells are treated with Apigenin alone, the chemotherapy drug alone, or a combination of both at various concentrations. Cell viability is measured after a specific incubation period (e.g., 24, 48, or 72 hours) to determine the half-maximal inhibitory concentration (IC50) for each treatment.
-
Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method, which is based on the dose-effect curves of the individual drugs and their combination. This method provides a quantitative assessment of synergy, additivity, or antagonism.
-
Apoptosis Assays (e.g., Annexin V/PI Staining, TUNEL Assay): These assays are used to quantify the percentage of apoptotic cells after treatment, providing insight into the mechanism of cell death.
-
Western Blot Analysis: This technique is employed to investigate the molecular mechanisms underlying the synergistic effects by examining the expression levels of key proteins involved in cell cycle regulation, apoptosis, and survival signaling pathways.
-
Signaling Pathways Modulated by Apigenin in Synergy with Chemotherapy
Apigenin exerts its synergistic effects through the modulation of multiple signaling pathways, as depicted in the diagram below.
Signaling pathways modulated by Apigenin in synergy with chemotherapy.
Comparative Outlook and Future Directions
While direct comparative studies are lacking, the mechanistic insights into this compound's activity suggest a strong potential for synergistic interactions with chemotherapy, similar to what has been observed with Apigenin. Both flavonoids appear to target key cancer cell survival pathways, albeit through potentially different primary mechanisms.
Key Comparison Points:
| Feature | This compound | Apigenin |
| Primary Mechanism | Down-regulation of pAKT, pERK, and Bcl-2; sensitization to anoikis | Inhibition of SOD activity, down-regulation of ABC transporters, induction of cell cycle arrest |
| Synergy Data | Limited; potential inferred from mechanism | Established with paclitaxel, doxorubicin, and other agents |
| Research Status | Emerging | Well-studied |
Future research should focus on:
-
Conducting comprehensive in vitro and in vivo studies to quantify the synergistic effects of this compound with a range of chemotherapy drugs across various cancer types.
-
Elucidating the detailed molecular mechanisms underlying this compound's potential chemosensitizing effects, including its impact on drug transporters and other resistance-related pathways.
-
Performing head-to-head comparative studies of this compound and Apigenin to determine their relative potency and efficacy in synergistic combinations.
References
- 1. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. This compound from Derris scandens Sensitizes Detachment-induced Cell Death in Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating Published Findings on Lupalbigenin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on the mechanism of action of Lupalbigenin, a prenylated isoflavone with demonstrated anti-inflammatory and anti-cancer properties. The information presented is collated from peer-reviewed scientific literature to assist researchers in replicating and building upon existing studies.
I. Anti-inflammatory Mechanism of Action
This compound has been shown to exert significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. The primary model system used to elucidate this mechanism is lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Key Signaling Pathways
This compound's anti-inflammatory activity is primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
-
NF-κB Pathway: this compound inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated macrophages.[1] This prevents the transcription of pro-inflammatory genes.
-
MAPK Pathway: The compound has been observed to decrease the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key kinases in the MAPK cascade that are activated by inflammatory stimuli.[1][2]
dot
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Quantitative Data: Protein Expression
The following table summarizes the observed effects of this compound on the expression of key inflammatory proteins in LPS-stimulated RAW 264.7 macrophages.
| Protein | This compound Concentration | Observed Effect | Reference |
| TNF-α | 1.25 µM and 2.5 µM | Significant decrease in protein expression | |
| COX-2 | 1.25 µM and 2.5 µM | Significant decrease in protein expression | |
| iNOS | 1.25 µM and 2.5 µM | Inhibition of protein expression | |
| p-p38 | 1.25 µM and 2.5 µM | Decreased phosphorylation | |
| p-JNK | 1.25 µM | Decreased phosphorylation |
Experimental Protocols
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are typically pre-treated with this compound (1.25 µM and 2.5 µM) for a specified time before stimulation with 1 µg/mL of LPS for 24 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against TNF-α, COX-2, iNOS, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an ECL detection system.
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Cells are blocked with a blocking buffer (e.g., PBS with 1% BSA) and then incubated with an anti-p65 primary antibody.
-
Secondary Antibody and Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: The subcellular localization of p65 is visualized using a fluorescence or confocal microscope.
II. Anti-cancer Mechanism of Action
This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer.
Key Signaling Pathways and Cellular Effects
-
EGFR/ERK Pathway (NSCLC): In non-small cell lung cancer cells, this compound has been found to suppress the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK)1/2 signaling pathway.
-
PI3K/Akt Pathway (Lung Cancer): this compound sensitizes lung cancer cells to anoikis (a form of programmed cell death) by down-regulating the pro-survival protein p-Akt.
-
Apoptosis and Cell Cycle Arrest (Breast Cancer): In breast cancer cells, this compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by the down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax. It also causes cell cycle arrest.
dot
Caption: this compound's anti-cancer signaling pathways.
Quantitative Data: Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of this compound in different breast cancer cell lines. Data for other cancer types is still emerging.
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | ~4.2 | |
| MCF-7 | ~2.4 |
Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 3-4 hours.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V positive, PI positive) cells is quantified using a flow cytometer.
-
Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
Caption: General experimental workflow for studying this compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lupalbigenin
For researchers, scientists, and drug development professionals handling Lupalbigenin, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, ensuring operational integrity and minimizing risk.
Hazard Identification and Safety Precautions
This compound is a natural compound that requires careful handling. Based on available safety data, it is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Emergency Spill Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate non-essential personnel.
-
Containment: Prevent the spread of the spilled material.
-
Cleanup: Carefully sweep or scoop up the solid material, avoiding dust generation. Place the collected material into a suitable, sealed container labeled for hazardous waste disposal.[3][4]
-
Decontamination: Clean the spill area thoroughly.
Proper Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should it be disposed of in regular trash or washed down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound, including expired or unused product and contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
The container must be suitable for solid chemical waste, sealable, and in good condition.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory requirements are met at each stage of the process.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Lupalbigenin
FOR IMMEDIATE RELEASE
Researchers and drug development professionals working with Lupalbigenin now have a definitive resource for ensuring laboratory safety and proper chemical handling. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.
This compound, a flavonoid compound with demonstrated preclinical activity, requires careful handling to minimize exposure and ensure the integrity of research.[1] Adherence to the following guidelines is critical for the safety of all laboratory personnel.
Hazard Assessment and Control
I. Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Chemical fume hood or Class I Biological Safety Cabinet.- Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. Gloves should be ASTM D6978 compliant.[2]- Eye Protection: Tightly fitting safety goggles or a face shield.[3]- Lab Coat/Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4]- Respiratory Protection: A certified filtering half mask (e.g., N95) or a higher level of respiratory protection based on risk assessment. |
| Solution Preparation and Handling | - Primary Engineering Control: Chemical fume hood.- Gloves: Two pairs of chemical-resistant nitrile gloves.[4]- Eye Protection: Tightly fitting safety goggles and a face shield.- Lab Coat/Gown: A disposable, impervious gown with a solid front and cuffed sleeves.- Sleeve Covers: Disposable sleeve covers should be worn to protect the arms. |
| Cell Culture and In Vitro Assays | - Primary Engineering Control: Class II Biological Safety Cabinet.- Gloves: Two pairs of sterile nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat/Gown: A dedicated, clean lab coat or gown. |
| Waste Disposal | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves.- Eye Protection: Tightly fitting safety goggles and a face shield.- Lab Coat/Gown: A disposable, impervious gown.- Respiratory Protection: As determined by the risk assessment, especially when handling contaminated materials that could become airborne. |
II. Experimental Protocols: Safe Handling and Disposal
A. Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don one pair of nitrile gloves before handling the outer packaging.
-
Transport the package to a designated receiving area or a chemical fume hood.
-
Wear two pairs of nitrile gloves and eye protection when unpacking the primary container.
-
Verify the integrity of the primary container. If compromised, implement spill cleanup procedures immediately.
-
Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials.
B. Weighing and Solution Preparation
-
Perform all weighing and solution preparation activities within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting, ensure all necessary equipment and spill cleanup materials are within reach.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
C. Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Contain: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, use absorbent pads or granules to contain the spill.
-
Clean: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
D. Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, and weighing papers, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of them down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
III. Visual Guides for Safe Handling
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing this compound exposure.
References
- 1. Discovery of flavonoid-containing compound this compound as anti-NSCLC cancer agents via suppression of EGFR and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
